2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQNTNSSNXGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71420-92-3 | |
| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology outlines a two-step process commencing with the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reduction of the nitro group of 4-nitrophenylacetic acid to an amine, yielding 4-aminophenylacetic acid. The second step is the selective protection of the resulting amino group with a tert-butoxycarbonyl (Boc) protecting group to afford the final product.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminophenylacetic Acid
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Water
-
Sodium carbonate
Procedure:
-
In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and heat to 90-95°C.
-
Add iron powder to the mixture in portions.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to 40-50°C, neutralize the mixture with sodium carbonate to a pH of 9.
-
Filter the mixture.
-
Neutralize the filtrate with acetic acid to a pH of 4 to precipitate the product.
-
Collect the precipitated 4-aminophenylacetic acid by filtration.[1]
Step 2: Synthesis of this compound
Materials:
-
4-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (dilute)
-
Hexane
-
Acetic acid
Procedure:
-
Dissolve 4-aminophenylacetic acid (1 equivalent, 26.46 mmol, 4 g) in a mixture of dioxane (52 mL) and water (52 mL).[2]
-
In a separate flask, dissolve sodium carbonate (1 equivalent, 26.42 mmol, 2.8 g) in water (25 mL), and cool the solution in an ice bath.[2]
-
Add the cold sodium carbonate solution to the 4-aminophenylacetic acid solution.[2]
-
To this mixture, add di-tert-butyl dicarbonate (1.1 equivalents, 28.59 mmol, 6.24 g) in one portion.[2]
-
Stir the reaction mixture at room temperature for 4 hours.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the dioxane by distillation under reduced pressure.[2]
-
Cool the remaining aqueous layer and add ethyl acetate.[2]
-
Acidify the mixture to a pH of 4 with a dilute potassium bisulfate solution.[2]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers and purify by column chromatography using a mixture of ethyl acetate, hexane, and acetic acid (1:1:1) as the eluent.[2]
-
The final product, this compound, is obtained as a white solid.[2]
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Reduction | 4-Nitrophenylacetic acid | Fe, Acetic Acid | Water | 90-95°C | 2 hours | 95%[1] |
| 2 | Boc Protection | 4-Aminophenylacetic acid | Di-tert-butyl dicarbonate, Na₂CO₃ | Dioxane/Water | Room Temp. | 4 hours | 94%[2] |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.29 (d, J = 8.40 Hz, 2H), 7.19 (d, J = 8.47 Hz, 2H), 3.70 (s, 1H), 3.58 (s, 2H), 1.52 (s, 9H)[2] |
| Appearance | White solid[2] |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc protection step.
Caption: General experimental workflow for the Boc protection of 4-aminophenylacetic acid.
References
Flurbiprofen (CAS 5104-49-4): A Technical Guide to its Solubility and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (±)-Flurbiprofen (CAS RN: 5104-49-4), a non-steroidal anti-inflammatory drug (NSAID). Additionally, it elucidates the key signaling pathways through which Flurbiprofen exerts its therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and formulation.
It is important to note that the CAS number 111082-77-0, as specified in the query, is not the recognized identifier for Flurbiprofen. The correct and widely accepted CAS Registry Number for (±)-Flurbiprofen is 5104-49-4 [1][2][3]. All data presented herein pertains to this specific compound.
Quantitative Solubility Data
The solubility of Flurbiprofen has been determined in a variety of organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility of Flurbiprofen in Organic Solvents [4]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~25 |
| Dimethylformamide (DMF) | ~25 |
| Dimethyl sulfoxide (DMSO) | ~10 |
Table 2: Solubility of Flurbiprofen in Aqueous Solutions
| Solvent System | Solubility (mg/mL) | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 | [4] |
| Distilled Water | Practically insoluble | [5] |
| 0.1 N Hydrochloric Acid (HCl) | Low solubility | [6][7] |
| Phosphate Buffer pH 7.2 with PEG 10000 (1:4 drug to carrier ratio) | 0.561 ± 0.02 | [6][7] |
Note: The solubility of Flurbiprofen, a weak acid, is pH-dependent. Its solubility in aqueous media increases with higher pH. The use of co-solvents and complexing agents, such as polyethylene glycols (PEGs) and cyclodextrins, has been shown to significantly enhance its aqueous solubility[7][8][9].
Experimental Protocols for Solubility Determination
The most common method for determining the equilibrium solubility of poorly soluble compounds like Flurbiprofen is the shake-flask method [10][11][12][13]. The following is a generalized, detailed protocol that can be adapted for specific experimental needs.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of Flurbiprofen in a specific solvent system at a controlled temperature.
Materials:
-
(±)-Flurbiprofen (crystalline powder)
-
Solvent of choice (e.g., Phosphate Buffered Saline, pH 7.2)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Flurbiprofen of a known concentration in a suitable solvent in which it is freely soluble (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with the solvent of interest.
-
-
Sample Preparation:
-
Add an excess amount of Flurbiprofen powder to a series of vials containing a known volume of the solvent system under investigation. The excess solid should be clearly visible to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Clarification:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent system to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted samples and the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Flurbiprofen (approximately 247 nm)[9].
-
Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of Flurbiprofen in the diluted samples from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of Flurbiprofen in the solvent system by multiplying the determined concentration by the dilution factor.
-
The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.
-
Signaling Pathways
Flurbiprofen's therapeutic effects are primarily mediated through its interaction with specific signaling pathways involved in inflammation and pain.
Prostaglandin Synthesis Pathway
The principal mechanism of action of Flurbiprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][14]. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][14][15]. By blocking COX activity, Flurbiprofen reduces the production of these pro-inflammatory prostaglandins[15].
Caption: Flurbiprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
NF-κB Signaling Pathway
Recent studies have indicated that Flurbiprofen also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[16][17][18][19]. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, Flurbiprofen can suppress the production of a wide range of inflammatory mediators[19].
Caption: Flurbiprofen inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
This technical guide provides a foundational understanding of the solubility and mechanisms of action of Flurbiprofen. For further in-depth research and development, it is recommended to consult the primary literature cited herein.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 15. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has been conducted to retrieve the crystal structure of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS Number: 71420-92-3).
While experimental data is unavailable, this guide will provide foundational information about the molecule and outline the general experimental protocols that would be employed for its synthesis, crystallization, and crystal structure determination. This information is intended to be a valuable resource for researchers planning to undertake such studies.
Molecular Structure and Properties
This compound is a derivative of phenylacetic acid containing a tert-Butoxycarbonyl (Boc) protected aminomethyl group. The Boc protecting group is widely used in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its ease of removal under acidic conditions.
Molecular Formula: C₁₄H₁₉NO₄
Molecular Weight: 265.31 g/mol
The expected molecular structure is depicted in the diagram below.
Caption: 2D representation of the molecular structure.
Potential Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry. The phenylacetic acid moiety is a common scaffold in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). The Boc-protected amine allows for selective functionalization, making it a key intermediate in the synthesis of more complex molecules, such as enzyme inhibitors and receptor modulators.[1]
Experimental Protocols for Synthesis and Crystallization
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on standard organic chemistry principles.
Proposed Synthesis Workflow:
Caption: A proposed workflow for the synthesis of the target compound.
General Crystallization Protocol:
The growth of single crystals suitable for X-ray diffraction is a critical step. Various techniques can be employed, and the optimal conditions often require empirical screening.
-
Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) is performed to identify a solvent system in which the compound has moderate solubility.
-
Crystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Workflow for Crystal Structure Determination:
Caption: A general workflow for determining the crystal structure.
Future Work and Recommendations
The determination of the crystal structure of this compound would be a valuable contribution to the scientific community. It would provide crucial insights into its solid-state conformation and intermolecular interactions, which are essential for understanding its physical properties and for the rational design of new materials and pharmaceutical compounds. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Structural Database.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general scientific principles. The absence of a published crystal structure for the specified compound prevents a detailed, data-driven analysis.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. This information is crucial for its application in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and for the creation of various enzyme inhibitors and receptor modulators.[1]
Spectroscopic Data
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: General Information
| Parameter | Value | Reference |
| CAS Number | 71420-92-3 | [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~7.25 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.8 | Triplet | 1H | -NH- |
| ~4.2 | Doublet | 2H | -CH₂-NH- |
| ~3.6 | Singlet | 2H | -CH₂-COOH |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~177 | -COOH |
| ~156 | -C=O (Boc) |
| ~137 | Aromatic C (quaternary) |
| ~132 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~80 | -C(CH₃)₃ |
| ~45 | -CH₂-NH- |
| ~41 | -CH₂-COOH |
| ~28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amine) |
| 2975-2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc group) |
| ~1515 | Medium | N-H bend (Amine) |
| ~1250 & ~1160 | Strong | C-O stretch (Ester/Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 265 | [M]⁺ (Molecular ion) |
| 209 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 166 | [M - Boc]⁺ or [M - 100]⁺ |
| 150 | [HOOC-CH₂-C₆H₄-CH₂-NH]⁺ |
| 106 | [H₂N-CH₂-C₆H₄]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis involves the protection of the amino group of 4-(aminomethyl)phenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
4-(aminomethyl)phenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: 4-(aminomethyl)phenylacetic acid is dissolved in a mixture of dioxane and an aqueous solution of a base such as sodium hydroxide.
-
Protection Reaction: Di-tert-butyl dicarbonate (Boc₂O), dissolved in dioxane, is added dropwise to the stirred solution at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.
-
Workup:
-
The reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous residue is then washed with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.
-
The aqueous layer is acidified to a pH of approximately 2-3 with a dilute acid, such as 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
-
Extraction and Purification:
-
The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The final product should be characterized using the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Figure 2: General workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers can use this information for the reliable identification of this compound and as a starting point for developing more specific and optimized synthetic protocols for their applications.
References
commercial availability and suppliers of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a key building block in pharmaceutical and medicinal chemistry. The document details its commercial availability from various suppliers, presents a potential synthesis pathway, and outlines a logical workflow for its procurement and application in research and development.
Commercial Availability and Suppliers
This compound, identified by CAS number 71420-92-3, is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up synthesis. Below is a comparative table of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD) |
| Key Organics | >95% | 1 g | ~$340 |
| Sigma-Aldrich | 97% | Inquire for pricing | Inquire |
| Apollo Scientific | 97% | Inquire for pricing | Inquire |
| MySkinRecipes | 98% | 100 mg, 250 mg, 1 g, 5 g | ~
|
| BLDpharm | Inquire | Inquire for pricing | Inquire |
| AK Scientific | Inquire | Inquire for pricing | Inquire |
| ChemUniverse | Inquire | Inquire for pricing | Inquire |
| Oakwood Chemical | Inquire | Inquire for pricing | Inquire |
Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Experimental Protocols
A potential precursor for this synthesis is methyl 2-(4-(aminomethyl)phenyl)acetate. The synthesis would proceed via the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Hypothetical Experimental Protocol:
Step 1: Boc Protection of Methyl 2-(4-(aminomethyl)phenyl)acetate
-
Dissolve methyl 2-(4-(aminomethyl)phenyl)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for instance, triethylamine (1.1-1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected ester.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Saponification of the Methyl Ester
-
Dissolve the Boc-protected methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, this compound.
Logical Workflows and Diagrams
For researchers and drug development professionals, a structured approach to sourcing and utilizing chemical intermediates is crucial. The following diagrams, generated using the DOT language, illustrate key decision-making and experimental workflows.
The Cornerstone of Medicinal Chemistry: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a fundamental tenet of modern medicinal chemistry, enabling the precise and efficient synthesis of complex therapeutic agents. Among these, the tert-butoxycarbonyl (Boc) protecting group has established itself as an indispensable tool, particularly in the realm of peptide and small molecule drug development. This technical guide provides an in-depth exploration of the multifaceted role of Boc-protected amino acids in medicinal chemistry. It covers the core principles of Boc protection and deprotection, offers detailed experimental protocols, presents a comparative analysis with the alternative Fmoc strategy, and illustrates the application of these building blocks in the synthesis of impactful therapeutics that modulate key signaling pathways.
Introduction
First introduced in the late 1950s, the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and has since become a mainstay in organic synthesis. Its utility lies in its ability to temporarily mask the nucleophilic and basic nature of the α-amino group of amino acids, thereby preventing unwanted side reactions during subsequent chemical transformations. This allows for the controlled, stepwise assembly of peptide chains and the stereospecific incorporation of amino acid moieties into complex small molecules. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, provides a robust and versatile strategy for medicinal chemists. This guide will delve into the practical applications of Boc-protected amino acids, providing researchers with the foundational knowledge and detailed methodologies required for their effective use in drug discovery and development.
Core Principles of Boc Protection in Medicinal Chemistry
The primary role of the Boc group is to protect the amino functionality of an amino acid. This is crucial for preventing the amino group from participating in undesired reactions, such as reacting with an activated carboxyl group of another amino acid in an uncontrolled manner during peptide synthesis.
Key Characteristics of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), to reveal the free amine.
-
Base and Nucleophile Stability: It is stable to basic conditions and a wide array of nucleophilic reagents, which allows for selective reactions to occur at other parts of the molecule.
-
Orthogonality: The Boc group's acid lability and stability to catalytic hydrogenation make it orthogonal to other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in complex multi-step syntheses, enabling the selective removal of one protecting group in the presence of others.
Data Presentation: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)
The choice between the Boc and Fmoc strategies for Nα-protection in SPPS is a critical decision that can significantly impact the outcome of a synthesis, particularly for challenging sequences. The following tables summarize the key differences and provide illustrative quantitative data for the synthesis of a model hydrophobic peptide.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butoxycarbonyl (acid-labile) | 9-Fluorenylmethoxycarbonyl (base-labile) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based (cleaved by strong acid, e.g., HF) | tert-Butyl-based (cleaved by TFA) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
| Instrumentation | Requires specialized HF-resistant apparatus | Standard laboratory equipment |
| Cost of Amino Acids | Generally less expensive | Generally more expensive |
Table 1: Key Differences Between Boc and Fmoc SPPS Strategies.
| Parameter | Boc Strategy | Fmoc Strategy |
| Coupling Efficiency (per cycle) | >99% | >99% |
| Overall Crude Peptide Yield | 50 - 75% | 30 - 50% |
| Crude Purity for Hydrophobic Peptides | Often higher due to reduced aggregation | Can be lower due to aggregation |
Table 2: Illustrative Quantitative Comparison for the Synthesis of a Difficult, Hydrophobic Peptide. The higher yield and purity often observed with the Boc strategy for hydrophobic peptides are attributed to the protonation of the N-terminus after each deprotection step, which disrupts interchain hydrogen bonding and reduces on-resin aggregation.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
This protocol describes the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water or THF/Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH) and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Boc)₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.
-
Wash the resin with DCM to prepare for the next coupling cycle.
Protocol 3: Cleavage of the Peptide from the Resin in Boc-SPPS
This protocol describes the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add scavengers to the vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
Signaling Pathways and Experimental Workflows
Boc-protected amino acids are instrumental in synthesizing peptides and small molecules that target a variety of signaling pathways implicated in disease.
GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for conditions like anxiety, epilepsy, and sleep disorders. Peptidomimetics and small molecules containing GABA or its analogs, often synthesized using Boc-protected GABA, can modulate GABAergic signaling.
Wnt/β-catenin Signaling
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Peptides and peptidomimetics designed to inhibit protein-protein interactions within this pathway, such as the interaction between β-catenin and its transcriptional co-activators, are promising therapeutic strategies.
GPCR Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Many endogenous peptides act as ligands for GPCRs, and synthetic peptides and peptidomimetics are developed as agonists or antagonists to modulate GPCR signaling in various diseases.
Experimental Workflow in Peptide Drug Discovery
The synthesis of peptides using Boc-protected amino acids is a central part of the broader workflow of peptide drug discovery and development.
Conclusion
Boc-protected amino acids remain a cornerstone of medicinal chemistry, providing a robust and versatile platform for the synthesis of both peptidic and non-peptidic drug candidates. Their unique chemical properties, particularly their stability and selective acid-lability, allow for the precise and controlled construction of complex molecular architectures. While the Fmoc strategy has gained prominence in routine solid-phase peptide synthesis due to its milder deprotection conditions, the Boc strategy continues to be indispensable for the synthesis of challenging sequences, particularly those prone to aggregation. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively leverage the power of Boc-protected amino acids in their drug discovery and development endeavors, ultimately contributing to the advancement of new and innovative therapeutics.
An In-depth Technical Guide to the Thermal Stability of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS: 71420-92-3). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the requisite methodologies for assessing its thermal properties. The protocols and information provided herein are intended to guide researchers in determining the thermal stability profile of this compound, a critical parameter in drug development and chemical synthesis.
Compound Overview
This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the tert-Butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and medicinal chemistry. Understanding its thermal stability is crucial for defining storage conditions, handling procedures, and its applicability in various chemical reactions that may involve elevated temperatures.
Physicochemical Properties
A summary of the known physicochemical properties is presented in the table below. It is important to note the absence of experimentally determined thermal data such as melting point and decomposition temperature in readily available literature.
| Property | Value | Source |
| CAS Number | 71420-92-3 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C | [1] |
| Melting Point | Data not available | |
| Decomposition Temperature | Data not available |
Assessment of Thermal Stability
The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.
Workflow for Thermal Stability Assessment
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.
Caption: General workflow for assessing the thermal stability of a chemical compound.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation pathways.
-
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis: The resulting TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, glass transition temperature, and crystallization behavior.
-
Objective: To determine the melting point and enthalpy of fusion of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 5-15 mg of the sample into a hermetically sealed aluminum pan.[3]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
A heat-cool-heat cycle is often employed to erase the thermal history of the sample.[3] For example, heat from 0°C to a temperature above the expected melting point, cool back to 0°C, and then apply the final heating ramp.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[3]
Expected Results and Interpretation
The data obtained from TGA and DSC analyses provide critical insights into the thermal stability of the compound.
| Analysis | Parameter Determined | Interpretation |
| TGA | Onset of Decomposition | The temperature at which significant mass loss begins. |
| Temperature of Max. Mass Loss | Indicates the point of fastest decomposition. | |
| Residual Mass | The amount of non-volatile material remaining at high temperatures. | |
| DSC | Melting Point (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs.[4] |
| Enthalpy of Fusion (ΔHբ) | The amount of energy required to melt the sample. | |
| Glass Transition (T₉) | For amorphous solids, the temperature at which the material transitions from a glassy to a rubbery state. |
Conclusion
References
The Art of Activation: A Technical Guide to the Carboxylic Acid Reactivity of Boc-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for amine protection. Its widespread use is attributed to its stability under a range of conditions and its facile removal under specific acidic environments. While much attention is given to the protection and deprotection of the amine, a comprehensive understanding of the reactivity of the C-terminal carboxylic acid is paramount for the successful construction of complex molecules. This technical guide provides an in-depth exploration of the activation of the carboxylic acid group in Boc-protected amino acids, detailing methodologies, quantitative data, and strategies to mitigate common side reactions, thereby empowering researchers to navigate the complexities of amide bond formation with precision.
Principles of Carboxylic Acid Activation in Boc-Protected Amino Acids
The formation of an amide (or peptide) bond from a carboxylic acid and an amine is not a spontaneous process under ambient conditions. It requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. In the context of Boc-protected amino acids, this activation is a critical step that dictates the efficiency, yield, and stereochemical integrity of the resulting product.
The general principle involves the conversion of the carboxyl group's hydroxyl moiety into a good leaving group. This is typically achieved through the use of coupling reagents, which react with the carboxylate to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic amine of another amino acid or molecule to form the desired amide bond.
The choice of coupling reagent and reaction conditions is crucial, as it must be effective in activating the carboxylic acid without compromising the acid-labile Boc protecting group or inducing unwanted side reactions, most notably racemization.
Comparative Analysis of Common Coupling Reagents
A variety of coupling reagents are available for the activation of the carboxylic acid of Boc-protected amino acids. These can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. The selection of an appropriate reagent depends on several factors, including the steric hindrance of the amino acids being coupled, their propensity for racemization, cost, and the desired reaction kinetics.[1][2]
Below is a comparative summary of commonly used coupling reagents in solid-phase peptide synthesis (SPPS) with Boc-protected amino acids.
| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for sterically hindered couplings.[1] Forms a highly reactive OAt-ester, leading to faster reactions and reduced epimerization compared to HBTU.[1][3] |
| HBTU | Aminium/Uronium Salt | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[4] |
| HCTU | Aminium/Uronium Salt | High | Low-Medium | More reactive than HBTU, offering a good balance between cost and performance.[1] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[4] |
| COMU | Aminium/Uronium Salt | Very Fast | Low | A third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[4] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization by forming an active ester that is less prone to side reactions.[4][5] |
Experimental Protocols for Carboxylic Acid Activation and Coupling
The following protocols provide detailed methodologies for the activation and coupling of Boc-protected amino acids in the context of solid-phase peptide synthesis (SPPS).
General Boc-SPPS Cycle
A typical cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Caption: A generalized workflow for a single amino acid addition cycle in Boc-SPPS.
Protocol for Coupling with DIC/HOBt
This method is a cost-effective and widely used protocol for standard couplings.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-amino acid (5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)[5]
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell and neutralize the peptide-resin according to standard Boc-SPPS protocols. Suspend the resin in DCM or DMF.[5]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-amino acid and HOBt in a minimal amount of DMF.[5]
-
Coupling: Add the amino acid/HOBt solution to the resin suspension. Add DIC to the mixture.[5]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[4]
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Protocol for Coupling with HATU
This protocol is recommended for sterically hindered amino acids and sequences prone to racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-amino acid (3-4 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)[6]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell and neutralize the peptide-resin according to standard Boc-SPPS protocols.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HATU in DMF or NMP. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.[6]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[6]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.[5]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF and DCM.[6]
Side Reactions Involving the Carboxylic Acid Group
The activation of the carboxylic acid is a double-edged sword; while necessary for amide bond formation, it can also open pathways to several undesirable side reactions.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is one of the most significant side reactions during peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid can cyclize to form the oxazolone, and the α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[3] Subsequent nucleophilic attack on the achiral oxazolone can result in a mixture of L- and D-isomers.[3]
Caption: The oxazolone-mediated mechanism of racemization during peptide coupling.
Strategies to Minimize Racemization:
-
Use of Additives: Additives like HOBt and HOAt react with the activated intermediate to form active esters that are less prone to oxazolone formation.[7]
-
Choice of Coupling Reagent: Uronium/aminium and phosphonium salt reagents, especially those based on HOAt (e.g., HATU), are known to suppress racemization.[1][3]
-
Base Selection: Use of a non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine is recommended.[2]
-
Temperature Control: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.
N-Acylurea Formation
When using carbodiimide reagents like DCC or DIC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[8] This side reaction terminates the peptide chain growth. The use of additives like HOBt can mitigate this by rapidly trapping the O-acylisourea to form the desired active ester.[8]
Symmetrical Anhydride Formation
In the presence of a carbodiimide, two molecules of a Boc-amino acid can react to form a symmetrical anhydride. While symmetrical anhydrides are effective acylating agents, this process consumes an extra equivalent of the amino acid.[8]
Side-Chain Reactions of Asparagine and Glutamine
The side-chain amides of asparagine (Asn) and glutamine (Gln) can undergo dehydration to form a nitrile during the activation of the carboxylic acid, particularly with carbodiimide reagents.[1][9] This can be minimized by using side-chain protecting groups like the xanthyl (Xan) group for asparagine.[1]
Decision-Making Workflow for Coupling Reagent Selection
The choice of the optimal coupling strategy is multifactorial. The following workflow provides a guide for selecting the appropriate coupling reagent in Boc-SPPS.
Caption: A decision-making guide for selecting a suitable coupling reagent in Boc-SPPS.
Conclusion
The successful synthesis of peptides and other complex molecules using Boc-protected building blocks is critically dependent on a nuanced understanding of the reactivity of the carboxylic acid group. The strategic selection of coupling reagents, careful control of reaction conditions, and an awareness of potential side reactions are essential for achieving high yields, purity, and stereochemical fidelity. This guide provides a foundational framework for researchers to navigate the challenges of amide bond formation, enabling the efficient and reliable synthesis of target molecules for a wide array of applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Coupling of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a valuable bifunctional molecule commonly utilized as a linker in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxylic acid moiety, amenable to standard amide bond formation, and a Boc-protected amine, which allows for subsequent deprotection and further functionalization. This bifunctional nature makes it an ideal building block for creating conjugates, such as antibody-drug conjugates (ADCs), or for incorporation into peptide sequences.
These application notes provide detailed protocols for the efficient coupling of this compound with primary and secondary amines using common and effective coupling reagents. The protocols are designed to be clear and reproducible for researchers in various laboratory settings.
Data Presentation
The following tables summarize quantitative data for common amide coupling reactions. While specific data for the coupling of this compound is not widely published, the tables present data from analogous coupling reactions involving Boc-protected amino acids and phenylacetic acid derivatives with various amines. This information provides a strong predictive framework for expected outcomes when using the target molecule.
Table 1: EDC/HOBt Mediated Amide Coupling of Carboxylic Acids with Amines
| Carboxylic Acid | Amine | Coupling Reagents (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 74 | [1] |
| 4-Methylbenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 55.5 | [1] |
| 4-tert-Butylbenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 83.3 | [1] |
| 3,5-Dinitrobenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 67.6 | [1] |
| Dodecanoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 73.8 | [1] |
Table 2: Mixed Anhydride Mediated Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagents (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-D-serine | Benzylamine | Isobutyl chloroformate (1.0), N-Methylmorpholine (1.2) | Ethyl Acetate | 4 | 90.2 | [2] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with an amine using two common and effective methods.
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM.
-
Addition of Amine and Base: Add the amine (1.0-1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DIPEA (1.5-2.0 equivalents) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Amide Coupling using the Mixed Anhydride Method
This protocol outlines the coupling of this compound with an amine via a mixed anhydride intermediate formed with isobutyl chloroformate.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or ethyl acetate.
-
Formation of Mixed Anhydride: Cool the solution to -15 °C to -20 °C. Add N-methylmorpholine (1.0 equivalent) followed by the slow, dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the reaction mixture at this temperature for 30-60 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the mixed anhydride solution, maintaining the temperature at -15 °C to -20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired amide.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow for the coupling of this compound.
Caption: Chemical pathway for amide bond formation.
Caption: Workflow for EDC/HOBt mediated coupling.
References
Application Notes and Protocols for the Use of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid and its Nα-Fmoc protected analogue, Fmoc-4-(aminomethyl)phenylacetic acid, are non-proteinogenic amino acids utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible linker or spacer arm within a peptide sequence. The incorporation of such unnatural amino acids is a key strategy in drug discovery and development for enhancing the therapeutic properties of peptides, including improved stability, bioavailability, and receptor affinity.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide chains using the widely adopted Fmoc/tBu strategy.
The unique structure of this amino acid, featuring a phenylacetic acid moiety, allows for the extension of the peptide backbone, which can be crucial for optimizing the spatial orientation of pharmacophoric elements. The Boc or Fmoc protecting group on the aminomethyl side chain ensures orthogonality with the overall synthesis strategy, allowing for selective deprotection and further modification if required.
Core Principles of Incorporation in Fmoc-SPPS
The incorporation of Fmoc-4-(aminomethyl)phenylacetic acid follows the standard cyclical process of Fmoc-based solid-phase peptide synthesis. This iterative process consists of three main stages:
-
Fmoc Deprotection: The removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond. This step is mediated by a coupling reagent.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
Due to the structure of Fmoc-4-(aminomethyl)phenylacetic acid, which is a non-α-amino acid, steric hindrance is generally not a significant issue, allowing for efficient coupling reactions.[1]
Data Presentation
While specific quantitative data for the coupling efficiency of Fmoc-4-(aminomethyl)phenylacetic acid is not extensively published in comparative studies, the following table provides representative data for the performance of common coupling reagents in Fmoc-SPPS, which can be extrapolated for this application. The selection of the appropriate coupling reagent is critical for achieving high yields and purity.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HBTU/DIPEA | Aminium Salt | High | Low | Cost-effective and reliable for standard couplings. |
| HATU/DIPEA | Aminium Salt | Very High | Very Low | Excellent for challenging couplings and sterically hindered amino acids. |
| HCTU/DIPEA | Aminium Salt | Very High | Very Low | Similar reactivity to HATU, often more cost-effective. |
| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | A good choice to minimize racemization, particularly for sensitive amino acids. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-4-(aminomethyl)phenylacetic acid using the Fmoc/tBu strategy on a 0.1 mmol scale.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Place the resin (e.g., 100-200 mesh, with a loading capacity of 0.3-0.8 mmol/g) in a fritted syringe or a dedicated reaction vessel. Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, remove the Fmoc group by treating with 20% piperidine in DMF (v/v) for 10-20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (for non-pre-loaded resins):
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 2: Incorporation of Fmoc-4-(aminomethyl)phenylacetic acid
This protocol outlines a single coupling cycle for incorporating the unnatural amino acid.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin-bound peptide.
-
Agitate for 10-20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
-
-
Coupling of Fmoc-4-(aminomethyl)phenylacetic acid:
-
In a separate vial, dissolve Fmoc-4-(aminomethyl)phenylacetic acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
Protocol 3: Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the standard deprotection procedure (20% piperidine in DMF).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for several hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard and effective cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides incorporating Fmoc-4-(aminomethyl)phenylacetic acid.
Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Post-synthesis workflow: Cleavage, precipitation, and purification of the target peptide.
Concluding Remarks
The incorporation of this compound or its Fmoc-protected derivative into peptides via solid-phase synthesis is a valuable technique for modifying peptide structure and function. By adhering to the detailed protocols outlined in this document and carefully selecting appropriate reagents, researchers can successfully synthesize peptides containing this unnatural amino acid with high purity and yield, facilitating the development of novel peptide-based therapeutics and research tools.
References
Application of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid as a Chemical Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid as a versatile, bifunctional chemical linker in bioconjugation. This linker is particularly well-suited for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The core structure of this linker features a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with a nucleophile (e.g., an amine on a cytotoxic payload), while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation to another molecule (e.g., an antibody or an E3 ligase ligand).
Core Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb), enabling targeted delivery of the drug to cancer cells.
-
Proteolysis Targeting Chimeras (PROTACs): This linker can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at 2-8°C for long-term stability |
Application 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This section outlines the protocol for using this compound to create an ADC. The general workflow involves a two-stage process:
-
Payload-Linker Conjugate Synthesis: The carboxylic acid of the linker is activated and conjugated to an amine-containing cytotoxic payload.
-
Antibody-Drug Conjugation: Following the deprotection of the Boc group, the newly revealed amine on the payload-linker construct is conjugated to the antibody, typically through an activated linker attached to the antibody's lysine residues.
Experimental Protocols
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid of the linker via the formation of a stable amide bond. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the MMAE solution to act as a base.
-
Slowly add the activated linker solution to the MMAE solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by RP-HPLC to obtain the pure payload-linker conjugate (Boc-Linker-MMAE).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the t-butyl protecting group from the payload-linker conjugate to reveal the terminal amine required for antibody conjugation.
Materials:
-
Boc-Linker-MMAE conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-Linker-MMAE conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
-
Solvent Removal:
-
Remove the TFA and DCM under reduced pressure. The resulting deprotected payload-linker (NH2-Linker-MMAE) is often obtained as a TFA salt and can be used in the next step without further purification.
-
Protocol 3: Conjugation to the Antibody
This protocol describes the conjugation of the deprotected payload-linker to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected payload-linker (NH2-Linker-MMAE)
-
A bifunctional linker for antibody modification (e.g., SMCC)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification:
-
React the mAb with a molar excess of SMCC in the reaction buffer for 2 hours at room temperature to introduce maleimide groups.
-
Remove excess SMCC using a desalting column.
-
-
Thiolation of the Payload-Linker:
-
React the NH2-Linker-MMAE with a thiol-containing reagent (e.g., N-succinimidyl S-acetylthioacetate followed by deacetylation) to introduce a free thiol group.
-
-
Conjugation:
-
Add the thiol-modified payload-linker to the maleimide-activated antibody solution. A typical molar excess of the payload-linker is 5-10 fold.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC to remove excess drug-linker.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for ADC synthesis and characterization. Actual results will vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative Reaction Parameters for ADC Synthesis
| Parameter | Value | Rationale |
| Linker:Payload Molar Ratio | 1.2:1 | Ensures efficient consumption of the payload. |
| EDC:Linker Molar Ratio | 1.5:1 | Drives the activation of the carboxylic acid. |
| NHS:Linker Molar Ratio | 1.2:1 | Stabilizes the activated intermediate. |
| Payload-Linker:Antibody Molar Ratio | 5:1 to 10:1 | Influences the final Drug-to-Antibody Ratio (DAR). |
| Reaction pH (Amine Coupling) | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction pH (Thiol-Maleimide) | 6.5 - 7.5 | Favors the specific reaction of thiols with maleimides. |
Table 2: Representative ADC Characterization Data
| Parameter | Method | Typical Result |
| Average DAR | HIC-HPLC, LC-MS | 3.5 - 4.5 |
| Purity (Monomer) | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
| Conjugation Efficiency | RP-HPLC of reduced ADC | >90% |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg |
Visualization of Workflows and Pathways
Caption: Experimental workflow for ADC synthesis.
reaction conditions for amide bond formation with 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
Beginning Exploration of Reactions
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Analyzing Reaction Parameters
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Application Notes and Protocols for the Synthesis of Novel Peptide Structures Using Boc-Protected Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is a foundational and robust methodology for the synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] The Boc group serves as a temporary protecting group for the Nα-amino function, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[1][2] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based, which are removed during the final cleavage of the peptide from the resin with a strong acid such as hydrofluoric acid (HF).[1][3]
The Boc/Bzl protection strategy is particularly advantageous for the synthesis of long or challenging sequences, including hydrophobic peptides, where it can offer higher yields and purity compared to other methods.[4][5][] The acidic deprotection step protonates the N-terminus, which can disrupt secondary structure formation and reduce on-resin aggregation, a common problem in peptide synthesis.[5][7] These application notes provide detailed protocols for manual Boc-SPPS, guidelines for peptide cleavage and purification, and a summary of relevant quantitative data to aid researchers in the successful synthesis of novel peptide structures.
Data Presentation
A summary of typical reaction conditions and quantitative parameters for Boc-SPPS is presented below. These values are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value/Range | Reagents/Solvents | Notes |
| Resin Substitution Level | 0.3-1.0 mmol/g | Merrifield, PAM, MBHA resin | Lower substitution is often preferred for long or hydrophobic sequences to minimize aggregation.[4] |
| Boc Deprotection | 25-50% (v/v) | TFA in Dichloromethane (DCM) | A pre-wash of 1-5 minutes followed by a 20-30 minute deprotection step is common.[2][8] |
| Neutralization | 5-10% (v/v) | Diisopropylethylamine (DIEA) in DCM or DMF | In-situ neutralization protocols are often used to minimize aggregation of hydrophobic peptides.[1][3] |
| Amino Acid Coupling | 2-5 equivalents | Boc-amino acid, Coupling reagent (e.g., HBTU, DIC/HOBt) | Reaction times are typically 1-2 hours but may be extended for sterically hindered amino acids.[8][9] |
| Final Cleavage | 90% HF / 10% scavenger | Hydrofluoric acid (HF), scavengers (e.g., p-cresol, anisole) | Reaction is typically carried out at 0°C for 1 hour.[2][8] Caution: HF is extremely corrosive and toxic. |
| Crude Yield | Variable | - | Generally high, but can be sequence-dependent. For "difficult sequences," Boc chemistry can sometimes offer advantages over Fmoc.[4][10] |
Experimental Protocols
The following are detailed protocols for the key steps in manual Boc-SPPS.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes with gentle agitation.[11]
-
Drain the solvent.
Protocol 2: Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.[8]
-
Agitate gently for 5 minutes for a pre-wash, then drain the solution.[2]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8][11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times).[8]
-
Wash the resin with isopropanol (IPA) (2 times) to help remove residual TFA.[8]
Protocol 3: Neutralization
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% DIEA in DCM and agitate for 2 x 10 minutes.[2]
-
Wash the resin thoroughly with DCM (3 times) to remove excess base.
In-situ Neutralization for Hydrophobic Peptides: To minimize aggregation, neutralization can be performed concurrently with the coupling step by adding DIEA directly to the activated amino acid solution.[1][12]
Protocol 4: Amino Acid Coupling (HBTU Activation)
-
In a separate vessel, dissolve 2.0 equivalents of the Boc-protected amino acid in N,N-dimethylformamide (DMF).
-
Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIEA.[9]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).[8]
Protocol 5: Final Cleavage from the Resin (HF Cleavage)
WARNING: Hydrofluoric acid (HF) is extremely corrosive, toxic, and requires a specialized apparatus and stringent safety precautions. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.[8]
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol or anisole) at a ratio of 10 mL per gram of resin.[2][8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.[8]
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.[11]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
Visualizations
Boc Solid-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for Boc solid-phase peptide synthesis.
Logical Relationship of Boc/Bzl Protection Strategy
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Trifluoroacetic Acid (TFA) Cleavage of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[3] These application notes provide a detailed protocol for the TFA-mediated cleavage of the Boc group from 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid to yield 2-(4-(aminomethyl)phenyl)acetic acid as its trifluoroacetate salt.
Reaction Mechanism
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds through several key steps:[1][4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]
-
Carbocation Formation: The protonated Boc group cleaves, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[5]
-
Decarboxylation: The unstable carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide.[1]
-
Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the ammonium trifluoroacetate salt.[1]
The generation of the reactive tert-butyl cation can lead to side reactions with nucleophilic functional groups.[6] While 2-(4-(aminomethyl)phenyl)acetic acid lacks highly susceptible residues like tryptophan or methionine, the use of scavengers can be considered for substrates with such functionalities to ensure high purity.[6][7]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.[8] Cool the solution to 0 °C in an ice bath.
-
Deprotection Reaction: Slowly add TFA to the stirred solution. The volume of TFA can be varied (see table below for guidance), with a common ratio being 1:1 (v/v) with DCM.[5][9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[3] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[3]
-
The crude product, 2-(4-(aminomethyl)phenyl)acetic acid trifluoroacetate salt, can be precipitated by adding cold diethyl ether.[3]
-
The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[3]
-
Alternatively, for many applications, the crude TFA salt can be used in the next step without further purification after evaporation of the solvent and excess TFA.[2][11]
-
Data Presentation
The reaction conditions for TFA-mediated Boc deprotection can be varied to optimize for substrate sensitivity and reaction time. The following table summarizes typical conditions.
| TFA Concentration (% v/v in DCM) | Reaction Time | Temperature | Notes |
| 25% | 1-4 hours | Room Temperature | A common and generally effective condition for many substrates.[3][8] |
| 50% | 30 minutes - 2 hours | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[3][8] |
| Neat (100%) | 15-60 minutes | 0 °C to Room Temp. | Very rapid deprotection; requires careful handling due to the corrosive nature of concentrated TFA.[2][12] |
Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of TFA-Mediated Boc Deprotection.
Experimental Workflow Diagram
Caption: Experimental Workflow for TFA Cleavage.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Incorporating 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
The featured compound, this compound, is a valuable building block for the synthesis of PROTACs with rigid linkers. The phenylacetic acid scaffold introduces conformational constraint, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability. The Boc-protected amine provides a convenient handle for sequential, controlled conjugation to either the POI ligand or the E3 ligase ligand.
Key Applications
The incorporation of a rigid linker like 2-(4-(aminomethyl)phenyl)acetic acid can be advantageous in several aspects of PROTAC development:
-
Enhanced Potency and Selectivity: A rigid linker can optimize the orientation of the POI and E3 ligase in the ternary complex, leading to more efficient ubiquitination and degradation. This can result in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
-
Improved Pharmacokinetic Properties: Compared to more flexible linkers like long polyethylene glycol (PEG) chains, rigid linkers can contribute to improved metabolic stability and cell permeability, key attributes for in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: The defined stereochemistry of rigid linkers allows for more precise SAR studies, enabling a clearer understanding of the structural requirements for optimal degradation activity.
Data Presentation: Comparative Analysis of PROTACs with Rigid Linkers
The following table summarizes representative data for PROTACs containing rigid linkers, illustrating their potential for potent protein degradation. While specific data for PROTACs incorporating 2-(4-(aminomethyl)phenyl)acetic acid is not extensively published, the data for structurally related rigid linkers provides a valuable benchmark for anticipated performance.
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC-1 (Hypothetical) | BRD4 | Cereblon (CRBN) | HeLa | 15 nM | >90 | N/A |
| PROTAC-2 (Hypothetical) | Androgen Receptor (AR) | VHL | LNCaP | 5 nM | >95 | N/A |
| ACBI1 | SMARCA2/4 | VHL | 293T | 18 nM | >90 | [1] |
| PROTAC with Phenyl Linker | AR | VHL | LNCaP, VCaP | <1 nM | Potent AR depletion | [2] |
| QCA570 | BET | CRBN | MOLM13, MV4;11 | pM range | Potent inhibition | [2] |
Experimental Protocols
The following protocols describe the general procedures for incorporating this compound into a PROTAC via solution-phase synthesis.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand (E3 Ligase or POI Ligand)
This protocol details the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized ligand.
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing ligand (Ligand-NH2) (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing ligand to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the purified Boc-protected intermediate.
Protocol 2: Boc Deprotection of the Linker-Ligand Intermediate
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine-TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.
Protocol 3: Amide Coupling of the Deprotected Intermediate with a Carboxylic Acid-Containing Ligand
This protocol details the final step of coupling the deprotected amine with a second ligand containing a carboxylic acid.
Materials:
-
Amine-TFA salt from Protocol 2
-
Carboxylic acid-containing ligand (Ligand-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard laboratory glassware and purification supplies (preparative HPLC)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (Ligand-COOH) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve the amine-TFA salt from Protocol 2 (1.0 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq) to neutralize the TFA salt.
-
Add the solution of the deprotected intermediate to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the final crude PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: Solution-phase synthesis workflow for a PROTAC.
Conclusion
This compound is a versatile and valuable building block for the construction of PROTACs with rigid linkers. The synthetic protocols provided herein offer a general framework for its incorporation into novel protein degraders. The use of such rigid linkers holds significant promise for the development of potent, selective, and drug-like PROTACs for a wide range of therapeutic targets. Further optimization of linker length and attachment points will be crucial for maximizing the efficacy of the resulting PROTACs.
References
Application Notes and Protocols for Monitoring Reactions with 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring chemical reactions involving 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. The described analytical methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for tracking reaction progress, identifying products and byproducts, and ensuring the purity of synthesized materials.
Overview of Analytical Methods
A variety of analytical techniques can be employed to monitor reactions involving this compound. The choice of method depends on the specific reaction being monitored (e.g., amide coupling, deprotection), the information required (e.g., qualitative progress, quantitative analysis), and the available instrumentation.
| Analytical Method | Primary Use | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring | Fast, inexpensive, simple to perform.[1] | Limited resolution, not quantitative. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and purity assessment | High resolution, quantitative accuracy, widely applicable.[2] | Requires chromophoric compounds for UV detection.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of reactants, products, and byproducts | Provides molecular weight information for structural elucidation.[3][4] | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and kinetic studies | Provides detailed structural information, can be used for quantitative analysis.[5][6] | Lower sensitivity compared to other methods, more expensive instrumentation.[5] |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of reactions such as the Boc-protection or deprotection of the amino group, or amide coupling reactions.
Protocol for Monitoring a Boc-Deprotection Reaction:
-
Plate Preparation: Use silica gel 60 F254 plates.[1]
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the reaction mixture on the TLC plate alongside a spot of the starting material (this compound) as a reference.[7]
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A common solvent system for separating the Boc-protected starting material from the more polar deprotected product is a mixture of ethyl acetate and hexanes. The polarity can be adjusted as needed; for more polar compounds, a system like n-butanol:acetic acid:water (3:1:1) can be used.[1][7]
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.[8] Staining with potassium permanganate or ninhydrin can also be used, especially to visualize the deprotected amine which will react with ninhydrin to produce a colored spot.[7][9]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.[7][10]
Workflow for TLC Monitoring
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a key building block in contemporary drug discovery. Its structure, featuring a Boc-protected aminomethyl group attached to a phenylacetic acid moiety, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules. The Boc protecting group ensures stability during multi-step syntheses and can be readily removed under acidic conditions, allowing for subsequent chemical modifications. This compound is particularly utilized in peptide synthesis and the development of enzyme inhibitors and receptor modulators.[1] This document provides detailed protocols for the large-scale synthesis of this versatile intermediate, tailored for drug discovery and development applications.
Synthetic Strategy Overview
The large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-(4-(aminomethyl)phenyl)acetic acid, from a suitable starting material. A common and high-yielding route is the reduction of 4-nitrophenylacetic acid. The second step is the selective protection of the primary amine with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Overall synthetic strategy.
Experimental Protocols
Part 1: Synthesis of 2-(4-(Aminomethyl)phenyl)acetic Acid (Precursor)
This protocol is adapted from established methods for the reduction of nitroarenes.
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Sodium carbonate
-
Deionized water
-
Ethanol
Equipment:
-
Large-scale reaction vessel with overhead stirrer, condenser, and temperature control
-
Filtration apparatus
-
pH meter
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add water, 4-nitrophenylacetic acid, and acetic acid. A common ratio is 10 parts water to 1 part 4-nitrophenylacetic acid by weight.
-
Heating: Stir the mixture and heat to 90-95°C.
-
Reduction: Slowly add iron powder in portions to the heated mixture. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reflux: After the addition of iron powder is complete, reflux the mixture for 2 hours.
-
Neutralization and Filtration: Cool the reaction mixture to 40-50°C. Neutralize with a sodium carbonate solution to a pH of 9. Filter the mixture to remove iron salts.
-
Precipitation: Acidify the filtrate with acetic acid to a pH of 4. This will cause the 2-(4-(aminomethyl)phenyl)acetic acid to precipitate.
-
Isolation and Drying: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Starting Material | 4-Nitrophenylacetic acid |
| Key Reagents | Iron powder, Acetic acid |
| Solvent | Water |
| Reaction Temperature | 90-95°C |
| Reaction Time | 2 hours |
| Typical Yield | ~95% |
| Purity | >98% |
Part 2: Synthesis of this compound (Target Compound)
This protocol is a general method for the Boc protection of primary amines, adapted for large-scale synthesis.
Materials:
-
2-(4-(Aminomethyl)phenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl)
Equipment:
-
Large-scale reaction vessel with overhead stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In the reaction vessel, dissolve 2-(4-(aminomethyl)phenyl)acetic acid in a mixture of acetone and water. A 2:1 ratio of acetone to water is often effective.
-
Base Addition: Add triethylamine to the solution.
-
Boc Protection: While stirring, add di-tert-butyl dicarbonate to the mixture. The reaction is typically carried out at room temperature for 2-4 hours.
-
Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Crystallization: Filter off the drying agent and concentrate the solution under reduced pressure. Crystallize the product from a mixture of ethyl acetate and petroleum ether to yield the final product.
| Parameter | Value |
| Starting Material | 2-(4-(Aminomethyl)phenyl)acetic acid |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Acetone/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | High |
| Purity | High, after crystallization |
Workflow and Logic Diagrams
Caption: Experimental workflow for the two-step synthesis.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the versatility of its functional groups.
-
Peptide Synthesis: The carboxylic acid moiety can be coupled with amino acids or peptides, while the Boc-protected amine can be deprotected for further chain elongation or modification.[1]
-
Scaffold for Small Molecule Inhibitors: The phenylacetic acid core can serve as a scaffold for the design of inhibitors targeting various enzymes and receptors. The aminomethyl group provides a point for introducing diversity and modulating pharmacokinetic properties.
-
Linker Chemistry: In the development of targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), this molecule can be incorporated as a linker component after deprotection of the amine.
Caption: Key application areas in drug discovery.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating the advancement of their drug discovery programs. Careful monitoring of reaction parameters and adherence to standard laboratory safety practices are essential for successful and safe execution.
References
Application Notes and Protocols: The Use of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a versatile bifunctional building block increasingly employed in the construction of combinatorial chemistry libraries for drug discovery and development. Its structure, featuring a carboxylic acid moiety and a Boc-protected aminomethyl group, allows for orthogonal derivatization, making it an ideal scaffold for generating diverse libraries of small molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for solid-phase synthesis, while the phenylacetic acid core offers a rigid framework for the spatial presentation of various functionalities.
These application notes provide a comprehensive overview of the utility of this compound in combinatorial library synthesis, with a specific focus on the generation of potent and selective enzyme inhibitors. Detailed protocols for solid-phase synthesis, characterization, and screening are provided to guide researchers in the efficient application of this valuable chemical tool.
Application: Synthesis of a Combinatorial Library of Granzyme B Inhibitors
A notable application of this compound is in the solid-phase synthesis of a combinatorial library of small molecule inhibitors targeting human granzyme B.[1] Granzyme B is a serine protease that plays a critical role in cytotoxic T-lymphocyte (CTL)-mediated apoptosis, making it a key target for therapeutic intervention in various immune-related disorders.[2]
The synthesized library, based on a central 2-(4-(aminomethyl)phenyl)acetic acid scaffold, led to the discovery of potent and selective inhibitors of human granzyme B. The general structure of the library members involves the acylation of the aminomethyl group with a variety of building blocks, while the carboxylic acid is coupled to a solid support, enabling efficient purification through solid-phase synthesis.
Data Presentation
The following table summarizes the key quantitative data for a representative potent inhibitor discovered from the combinatorial library.
| Compound ID | Molecular Weight ( g/mol ) | Ki against human granzyme B (nM) | IC50 for blocking CTL mediated apoptosis (µM) |
| 20 | 498.53 | 7 | 3 |
Table 1: Quantitative data for a potent granzyme B inhibitor identified from a combinatorial library.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a combinatorial library of granzyme B inhibitors using this compound.
Protocol 1: Solid-Phase Synthesis of a Combinatorial Library of Granzyme B Inhibitors
This protocol outlines the steps for the solid-phase synthesis of a library of compounds based on the 2-(4-(aminomethyl)phenyl)acetic acid scaffold.
Materials:
-
This compound
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
A diverse set of carboxylic acids for acylation
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected Rink Amide resin, treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Scaffold:
-
In a separate vial, dissolve this compound (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the activated scaffold solution to the resin and shake at room temperature for 4 hours.
-
Monitor the reaction using a Kaiser test. A negative test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 95:2.5:2.5 TFA/TIS/water for 1 hour to remove the Boc protecting group from the aminomethyl moiety.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM, and then again with DCM and DMF.
-
-
Library Diversification (Acylation):
-
Divide the resin into separate reaction vessels for each carboxylic acid to be coupled.
-
To each vessel, add a pre-activated solution of a unique carboxylic acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Shake at room temperature for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/TIS/water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification: Purify the individual library members by preparative HPLC.
Protocol 2: Granzyme B Inhibition Assay
This protocol describes a method to screen the synthesized library for inhibitory activity against human granzyme B.
Materials:
-
Purified human granzyme B
-
Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Synthesized library compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the library compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation:
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add a solution of human granzyme B to each well and incubate for 15 minutes at room temperature.
-
-
Substrate Addition: Add the fluorogenic granzyme B substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorometer.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For potent inhibitors, determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for the synthesis and screening of a granzyme B inhibitor library.
Caption: Simplified signaling pathway of Granzyme B-mediated apoptosis and its inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid Synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield in the synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor Solubility of Starting Material: 4-(aminomethyl)phenylacetic acid is zwitterionic, leading to poor solubility in many common organic solvents. 2. Inactive Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O can degrade upon exposure to moisture. 3. Suboptimal pH: The nucleophilicity of the primary amine is highly dependent on the reaction pH. | 1. Employ a mixed solvent system such as dioxane/water or THF/water. Alternatively, use an aqueous basic solution (e.g., with NaOH or NaHCO₃) to fully dissolve the starting material. 2. Use a fresh bottle of (Boc)₂O or ensure it has been stored under anhydrous conditions. 3. Maintain the reaction pH between 9 and 10 to ensure the amino group is deprotonated and sufficiently nucleophilic. |
| Formation of Multiple Byproducts | 1. Dimerization: The carboxylic acid of one molecule can react with the amine of another, forming an amide dimer, particularly if any activating agents are present. 2. Di-Boc Protection: The carboxylate can react with (Boc)₂O to form a mixed anhydride, which could potentially lead to the formation of a di-protected species. 3. Over-alkylation: The tert-butyl cation, a byproduct of the Boc protection, can alkylate the aromatic ring, though this is less common under these conditions. | 1. Ensure the absence of any coupling agents. Performing the reaction in an aqueous basic solution helps to hydrolyze any reactive intermediates that could lead to dimerization. 2. Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O and monitor the reaction progress closely. A basic aqueous workup will hydrolyze any remaining mixed anhydride. 3. This is more of a concern during the acidic deprotection of the Boc group. For the protection step, controlling temperature and reaction time is key. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have similar solubility and chromatographic behavior to impurities. 2. Emulsion Formation During Workup: The amphiphilic nature of the product and starting material can lead to emulsions during extraction. | 1. Recrystallization is often an effective method for purification; consider solvent systems like ethyl acetate/hexanes. If necessary, column chromatography on silica gel using a gradient elution can separate products of similar polarity. 2. Use brine (saturated NaCl solution) to break emulsions. Carefully adjusting the pH of the aqueous layer can also improve phase separation. |
General Experimental Workflow
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during Boc deprotection.
Issue 1: Incomplete Deprotection
Symptom: Significant amount of Boc-protected starting material remains after the reaction, as observed by TLC, LC-MS, or HPLC.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or prolong the reaction time.[1][2][3] Monitor the reaction progress closely. | --INVALID-LINK-- |
| Steric Hindrance | For substrates with significant steric bulk around the Boc-protected amine, consider increasing the reaction temperature (e.g., to 40°C) or switching to a stronger acid system.[2][3] | --INVALID-LINK-- |
| Poor Resin Swelling (Solid-Phase Synthesis) | Ensure the resin is adequately swollen in the reaction solvent before deprotection. A 55% TFA solution in DCM may lead to better resin swelling and higher purity than 100% TFA.[1][2][3] | N/A |
| Problematic Amino Acid Residues | Certain residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to standard deprotection conditions.[2][4] Use prolonged deprotection times or higher TFA concentrations for these specific cases.[4] | --INVALID-LINK-- |
Issue 2: t-Butylation of Nucleophilic Residues
Symptom: Observation of byproducts with an additional mass of +56 Da, corresponding to the addition of a tert-butyl group. This is common for electron-rich aromatic rings (e.g., Tryptophan) or sulfur-containing residues (e.g., Methionine, Cysteine).[1][5]
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Absence of Scavengers | The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[1][5] Add a scavenger to the reaction mixture to trap this cation.[1][6] | --INVALID-LINK-- |
| High Concentration of tert-Butyl Cation | Reaction conditions favoring a high concentration of the electrophile can increase the likelihood of t-butylation. | N/A |
Common Scavengers:
Issue 3: Trifluoroacetylation
Symptom: Formation of a byproduct with an additional mass of +96 Da, corresponding to the trifluoroacetylation of the newly deprotected amine.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Use of Trifluoroacetic Acid (TFA) | The deprotected amine can be acylated by a trifluoroacetyl group, especially during workup.[1] | N/A |
| Workup Procedure | Ineffective removal of TFA or its activated forms during the workup process. | N/A |
Recommended Action:
-
Switch Acid: Consider using 1-2M HCl in an organic solvent like dioxane, which is a common alternative in solid-phase peptide synthesis to avoid this side reaction.[1]
-
Workup: After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[1] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[1][3]
Issue 4: Degradation of Other Acid-Sensitive Groups
Symptom: Cleavage or degradation of other acid-labile protecting groups (e.g., esters, acetals) within the molecule.[6]
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Harsh Acidic Conditions | Strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1][6] | N/A |
Recommended Milder Alternatives:
-
Milder Acidic Conditions: Use milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[6]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can effect deprotection without any acid.[6][7]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol can be effective.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection?
A1: The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the intermediate to produce a stable tert-butyl cation, carbon dioxide, and the free amine.[1][9] The released tert-butyl cation can then be neutralized by a scavenger or deprotonate to form isobutylene gas.[1]
Q2: Why is the use of "scavengers" often recommended during Boc deprotection?
A2: Scavengers are added to the reaction mixture to trap the highly reactive tert-butyl cation intermediate.[1] By reacting with the tert-butyl cation, scavengers prevent it from alkylating nucleophilic sites on the desired product, thereby minimizing the formation of t-butylated byproducts.[1]
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[6] Other analytical techniques such as HPLC and LC-MS can also be used for more quantitative monitoring.[3]
Q4: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A4: Yes, catalyst-free deprotection using hot water is a notable green alternative.[6][10] Additionally, the use of deep eutectic solvents (DES) and replacing chlorinated solvents like DCM with more benign alternatives are areas of active research.[6]
Q5: What are some common side reactions in peptide synthesis related to Boc deprotection?
A5: Besides t-butylation, other side reactions include aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs, and pyroglutamate formation from an N-terminal glutamine or glutamic acid.[5][11]
Quantitative Data Summary
The following table summarizes various conditions for Boc deprotection, highlighting their effectiveness.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% |
Table adapted from BenchChem data.[7]
Key Experimental Protocols
Protocol 1: Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add scavengers to this mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[3]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[3] The resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspension: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[3]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[3]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[3] If the free amine is required, a basic work-up can be performed.[3]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[12]
-
Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3 equivalents) dropwise.[8][13]
-
Reaction: Continue stirring at room temperature for 1-4 hours, monitoring by TLC.[8][13]
-
Work-up: Upon completion, add deionized water and extract the product with an organic solvent like dichloromethane.[8] Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate.[8]
Visualizations
Caption: Mechanism of Boc deprotection and t-butylation side reaction.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-(aminomethyl)phenylacetic acid, excess di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from the Boc protection reaction. Other potential impurities may arise from side reactions or degradation, including the di-Boc derivative or cleavage of the Boc group under acidic conditions.
Q2: What is the recommended first step for purifying the crude product?
A2: An initial aqueous workup is typically recommended. This involves dissolving the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and washing with a mild acidic solution (e.g., 1N HCl) to remove any unreacted amine starting material, followed by a brine wash.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are flash column chromatography and recrystallization. For very high purity requirements, preparative HPLC can be employed.
Q4: What are suitable solvents for recrystallizing this compound?
A4: While specific solvent systems for this exact molecule are not extensively reported, for similar phenylacetic acid derivatives, mixtures of ethanol and water have been used successfully. A 50% ethanol/water solution is a good starting point for optimization. Other solvent systems to consider for recrystallization include ethyl acetate/hexanes or dichloromethane/hexanes.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your compound from impurities. A common mobile phase for TLC analysis of Boc-protected amino acids is a mixture of ethyl acetate and hexanes. The spots can be visualized under a UV lamp or by staining with a suitable reagent like ninhydrin (for free amines) or potassium permanganate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and will not solidify | - Residual solvent- Presence of impurities depressing the melting point | - Ensure all solvents are thoroughly removed under high vacuum.- Try co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexanes or diethyl ether) to induce precipitation.- Proceed with flash column chromatography to remove impurities. |
| Low yield after purification | - Incomplete reaction- Loss of product during aqueous workup- Inefficient extraction or fraction collection- Premature cleavage of the Boc group | - Monitor the reaction to completion using TLC or LC-MS.- Avoid overly acidic conditions during the workup.- Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it.- Carefully monitor fraction collection during chromatography. |
| Presence of a free amine impurity (positive ninhydrin stain) | - Incomplete Boc protection- Cleavage of the Boc group during purification or storage | - If the reaction is incomplete, consider re-subjecting the crude material to the Boc protection conditions.- Avoid acidic conditions. If acidic conditions are necessary, use them at low temperatures and for a short duration.- Store the purified compound in a cool, dry place. |
| Multiple spots on TLC after chromatography | - Co-elution of impurities- Degradation of the product on the silica gel | - Optimize the solvent system for flash chromatography to achieve better separation. A shallower gradient may be necessary.- Consider neutralizing the silica gel with triethylamine if the compound is suspected to be acid-sensitive. |
| Poor resolution in preparative HPLC | - Inappropriate column or mobile phase- Overloading the column | - Screen different C18 columns and optimize the mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid).- Reduce the amount of sample loaded onto the column. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification techniques used for Boc-protected compounds. The values are indicative and may require optimization for this compound.
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Key Considerations |
| Flash Chromatography | >95% | 70-90% | Good for removing baseline impurities and excess reagents. Solvent gradient optimization is crucial. |
| Recrystallization | >98% | 50-80% | Effective for removing closely related impurities if a suitable solvent system is found. Requires the compound to be a solid. |
| Preparative HPLC | >99% | 60-85% | Provides the highest purity but is more time-consuming and expensive. Ideal for final polishing steps. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. In a separate flask, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the silica gel slurry into the column and allow it to pack under a gentle flow of the solvent.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude or partially purified solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., 50% aqueous ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of the target compound.
Caption: Troubleshooting logic for an oily crude product.
Technical Support Center: Optimization of Coupling Reaction Times for Boc-Protected Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions involving Boc-protected amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Boc-protected amino acids, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or Incomplete Coupling
-
Symptom: A positive Kaiser or ninhydrin test (indicated by blue or purple beads) after the coupling step, signifying the presence of unreacted free amines on the resin.[1][2]
-
Question: My Kaiser test is positive after a standard coupling reaction. What should I do?
Answer: A positive Kaiser test indicates incomplete coupling. Here is a systematic approach to troubleshoot this issue:
-
Initial and Simple Interventions:
-
Extend Reaction Time: For amino acids known to couple slowly due to steric hindrance, increasing the reaction time can be effective. Try extending the coupling time to 4-24 hours.[1]
-
Double Coupling: This is a common and effective strategy. After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents.[1] Allow this second coupling to proceed for 1-2 hours before performing another Kaiser test.
-
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[1]
-
-
Re-evaluation of Reagents and Conditions:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC/HOBt and still experiencing issues, consider switching to a more powerful uronium or phosphonium salt reagent such as HATU, HBTU, or PyBOP. These are known to be more effective for sterically hindered amino acids.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 40°C) can enhance the rate of a sluggish coupling reaction. However, be aware that this can also increase the risk of side reactions like racemization.[1]
-
Solvent Choice: Ensure you are using high-purity, anhydrous, peptide-synthesis-grade solvents like DMF or NMP. For sequences prone to aggregation, switching to a more effective solvating agent like NMP or using a solvent mixture with DMSO can be beneficial.
-
-
Resin and Amino Acid Considerations:
-
Verify Resin Loading: Inaccurate resin loading can lead to incorrect stoichiometry of your reagents. For particularly difficult sequences, consider using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).
-
Check Reagent Quality: Ensure that the Boc-amino acid and coupling reagents are fresh and have been stored correctly to prevent degradation.
-
-
-
Question: I am working with a sterically hindered amino acid like Valine or Isoleucine and experiencing poor coupling efficiency. What is the best approach?
Answer: Sterically hindered amino acids are notoriously difficult to couple. The following strategies are recommended:
-
Primary Recommendation: Utilize a more potent coupling reagent from the outset. HATU is often considered the superior choice for sterically demanding couplings due to the formation of a highly reactive OAt-ester intermediate, which leads to faster and more complete reactions.[3][4] HBTU and PyBOP are also effective alternatives to standard carbodiimide methods.[1][5]
-
Optimization of Standard Protocols: If you must use a carbodiimide-based method, ensure the use of an additive like HOBt or OxymaPure, as these are crucial for enhancing reactivity and suppressing side reactions. Increasing the equivalents of the amino acid, coupling reagent, and base (to 3-4 equivalents) and extending the reaction time (4 hours to overnight) are also critical steps.[2]
-
Double Coupling: This is a highly recommended strategy for difficult amino acids. Perform a second coupling with fresh reagents immediately after the first.
-
Issue 2: Racemization
-
Symptom: Presence of diastereomeric impurities in the final peptide, often detected by HPLC analysis.
-
Question: How can I minimize racemization during the coupling of Boc-protected amino acids?
Answer: Racemization is a critical concern as it can affect the biological activity of the final peptide. Here are key strategies to minimize it:
-
Choice of Coupling Reagent and Additive:
-
Use coupling reagents known for low racemization potential. The inclusion of additives like HOBt or, more effectively, OxymaPure with carbodiimides (like DIC) is essential to suppress racemization.[6]
-
Modern uronium/aminium reagents like HATU and HCTU generally lead to lower levels of racemization compared to older reagents.[7]
-
-
Control of Reaction Conditions:
-
Minimize Pre-activation Time: Do not let the activated amino acid sit in solution for extended periods before adding it to the resin. A short pre-activation time of 1-5 minutes is recommended.
-
Base Selection and Amount: Avoid using an excess of base. For amino acids that are particularly sensitive to racemization, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.
-
-
Histidine-Specific Considerations: Histidine is highly prone to racemization. Using a Boc-His(Boc)-OH derivative, where the pi-nitrogen of the imidazole ring is protected, is a highly effective strategy to mitigate this issue.[8]
-
Data Presentation: Comparison of Coupling Reagent Performance
The following tables summarize the performance of common coupling reagents for Boc-protected amino acids, with a focus on sterically hindered residues.
Table 1: General Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[3][5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[5] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[5] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences.[2][5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[5] |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[5]
Table 2: Recommended Reaction Conditions for Different Coupling Scenarios
| Scenario | Recommended Reagent | Boc-AA (eq) | Reagent (eq) | Base (eq) | Time (hr) | Notes |
| Standard Coupling | DIC/HOBt | 3-5 | 3-5 | - | 2-6 | A cost-effective method for non-hindered amino acids. |
| Sterically Hindered AA | HATU/DIPEA | 2-4 | 2-4 | 4-8 | 1-4 | Highly recommended for challenging couplings to maximize yield.[1] |
| Minimizing Racemization | DIC/OxymaPure | 1.0 | 1.0 | - | Varies | Use of OxymaPure is highly effective in suppressing racemization. |
| Difficult Sequences | COMU/DIPEA | 3 | 2.9 | 6 | 2-4 | An excellent alternative to HATU with a better safety profile.[2] |
Experimental Protocols
Protocol 1: Standard Coupling with DIC/HOBt
-
Resin Preparation: Swell the deprotected peptide-resin in an appropriate solvent like DMF or DCM.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve 3-5 equivalents of the Boc-protected amino acid and 3-5 equivalents of HOBt in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add 3-5 equivalents of DIC to the resin slurry.[1]
-
Agitation: Agitate the reaction vessel at room temperature for 2-6 hours.[1]
-
Monitoring: Monitor the reaction progress using the Kaiser test. If the coupling is incomplete after 4 hours, a recoupling may be necessary.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 2: High-Efficiency Coupling with HATU
-
Resin Preparation: Swell the deprotected peptide-resin in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 2-4 equivalents of the Boc-protected amino acid and 2-4 equivalents of HATU in DMF. Add 4-8 equivalents of DIPEA to this activation mixture and vortex briefly.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction vessel for 1-4 hours. For highly hindered amino acids, the reaction time may need to be extended.[1]
-
Monitoring: Monitor the reaction using the Kaiser test. A second coupling may be necessary if the test is positive.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[1]
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting low coupling yields.
Caption: Experimental workflow for high-efficiency coupling using HATU.
Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagent is most effective for sterically hindered amino acids in Boc-SPPS? A1: For sterically hindered amino acids, uronium and phosphonium-based reagents are generally more effective than carbodiimides like DCC or DIC. Reagents such as HATU, HBTU, and PyBOP have demonstrated higher efficiencies in these challenging coupling reactions.[1] In comparative studies, HBTU and PyBroP have shown significant product yields where other methods have failed.[9]
-
Q2: How can I improve the yield of my coupling reaction without changing my current coupling reagent (DIC/HOBt)? A2: If you are using a standard carbodiimide protocol, you can try the following to improve yields:
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.[1]
-
Increase Reaction Time: Extend the coupling reaction time to allow for the slower reaction kinetics associated with sterically hindered residues.[1]
-
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and DIC/HOBt (e.g., 3-5 equivalents) can help drive the reaction to completion.[1]
-
-
Q3: Can increasing the temperature improve coupling efficiency? A3: Yes, increasing the reaction temperature can enhance the rate of a sluggish coupling reaction. However, it should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization. If you choose to increase the temperature, it is advisable to do so in modest increments (e.g., to 40°C) and for the minimum time necessary.[1]
-
Q4: What is "in situ neutralization" and can it help with difficult couplings? A4: In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine (after Boc deprotection with TFA) is performed simultaneously with the coupling reaction. This is achieved by adding the base (like DIPEA) directly to the coupling mixture. This technique can be advantageous for difficult sequences, including those prone to aggregation, as it can lead to higher yields and purer peptides.
-
Q5: How does the choice of solvent affect the coupling reaction? A5: The solvent plays a crucial role in solvating the growing peptide chain on the resin and dissolving the reagents. Poor solvation can lead to peptide aggregation, hindering access to the reactive N-terminus and resulting in incomplete coupling. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices. NMP is often favored for its superior solvating properties, especially for difficult sequences. It is also critical to use high-purity, anhydrous solvents to avoid side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues during the synthesis.
Issue 1: Incomplete or Low-Yield Boc Protection of the Amino Group
-
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting material, 2-(4-(aminomethyl)phenyl)acetic acid.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Ensure at least 1.1 to 1.5 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) are used. |
| Inappropriate Solvent | Use a solvent system that ensures the solubility of the starting amino acid, such as a mixture of dioxane and water or THF and water. |
| Incorrect pH | The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Use a suitable base like sodium bicarbonate, sodium carbonate, or triethylamine (TEA) to maintain a pH between 8-10. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (40-50 °C) may be required for less reactive substrates. |
Issue 2: Formation of Multiple Byproducts
-
Symptom: Chromatographic analysis reveals multiple unexpected peaks in the product mixture.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-reaction (Di-Boc Formation) | Use a stoichiometric amount of (Boc)₂O and monitor the reaction closely by TLC or LC-MS to avoid the formation of the N,N-di-Boc protected product. |
| Side Reactions with Carboxylic Acid | The carboxylic acid moiety can sometimes react with (Boc)₂O to form a mixed anhydride, which can lead to other byproducts. Performing the reaction at a lower temperature can minimize this. |
| Impure Starting Material | Ensure the purity of the starting 2-(4-(aminomethyl)phenyl)acetic acid. Impurities from the previous synthetic steps will be carried through and may react to form additional byproducts. |
Issue 3: Difficult Purification of the Final Product
-
Symptom: Difficulty in isolating the pure desired product from the reaction mixture through standard crystallization or chromatography.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Emulsion during Workup | If an emulsion forms during the extractive workup, add a small amount of brine or a different organic solvent to break the emulsion. |
| Co-elution of Impurities | If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). |
| Product Oiling Out | If the product "oils out" during crystallization, try using a different solvent system, a slower cooling rate, or seeding with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The common impurities depend on the synthetic route. Two primary routes are common:
-
Route A: Boc protection of 2-(4-(aminomethyl)phenyl)acetic acid.
-
Unreacted Starting Material: 2-(4-(aminomethyl)phenyl)acetic acid.
-
Di-Boc Impurity: N,N-bis(tert-Butoxycarbonyl)-4-(aminomethyl)phenyl)acetic acid.
-
tert-Butanol and CO₂: Byproducts from the decomposition of the Boc protecting group reagent.
-
-
Route B: Reduction of 2-(4-cyanophenyl)acetic acid followed by Boc protection.
-
Incomplete Reduction: Residual 2-(4-cyanophenyl)acetic acid.
-
Over-reduction Products: Byproducts from the reduction of the aromatic ring under harsh hydrogenation conditions.
-
Dimeric Impurities: Formation of dimers during the reduction of the nitrile.
-
Q2: How can I best monitor the progress of the Boc protection reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation between the starting material (more polar) and the Boc-protected product (less polar). Staining with ninhydrin can be used to visualize the primary amine of the starting material, which will not be present in the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information and can confirm the mass of the product and any major byproducts.
Q3: What are the optimal conditions for removing the Boc protecting group if I need to perform further reactions on the amine?
A3: The Boc group is labile under acidic conditions. The most common method for its removal is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient. It is important to use scavengers, such as triisopropylsilane (TIS) or anisole, to trap the reactive tert-butyl cation that is formed, which can otherwise lead to alkylation of the desired product.
Q4: Can I use a different protecting group for the amine?
A4: Yes, other amine protecting groups can be used, such as the Carboxybenzyl (Cbz) group or the Fluorenylmethyloxycarbonyl (Fmoc) group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule and subsequent reaction conditions.
Data Presentation
Table 1: Summary of Potential Impurities and Their Origin
| Impurity Name | Structure | Likely Synthetic Origin |
| 2-(4-(aminomethyl)phenyl)acetic acid | H₂N-CH₂-C₆H₄-CH₂-COOH | Incomplete Boc protection of the starting material. |
| N,N-bis(tert-Butoxycarbonyl)-4-(aminomethyl)phenyl)acetic acid | (Boc)₂N-CH₂-C₆H₄-CH₂-COOH | Over-reaction during the Boc protection step. |
| 2-(4-cyanophenyl)acetic acid | N≡C-C₆H₄-CH₂-COOH | Incomplete reduction of the nitrile group if this synthetic route is used. |
| tert-Butylated Product | (CH₃)₃C-adduct on the aromatic ring | Side reaction during acidic deprotection of the Boc group. |
| Dimeric Byproducts | Various structures | Potential side reaction during catalytic hydrogenation of the nitrile. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection
-
Dissolution: Dissolve 2-(4-(aminomethyl)phenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium bicarbonate solution.
-
Addition of Boc Anhydride: To the stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (ninhydrin stain).
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 2-(4-cyanophenyl)acetic acid
-
Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) (5 mol%) in methanol.
-
Addition of Substrate: Add 2-(4-cyanophenyl)acetic acid (1.0 eq) to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-(aminomethyl)phenyl)acetic acid, which can be used in the next step without further purification or can be purified by crystallization.
Mandatory Visualization
Caption: Common synthetic routes to the target molecule.
Caption: Impurity formation from the Boc protection step.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Boc Protecting Group Stability & Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc group cleavage under acidic conditions?
The acidic deprotection of a Boc-protected amine is a carbamate hydrolysis that proceeds through a specific mechanism.[1] First, the carbonyl oxygen of the carbamate is protonated by an acid.[1][2][3] This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[1][3] The liberated amine is then typically protonated by the acid in the reaction mixture, resulting in an amine salt.[1]
Q2: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete Boc deprotection can stem from several factors. Insufficient acid strength or concentration, or reaction times that are too short, are common culprits.[4][5] Additionally, steric hindrance around the Boc-protected amine can slow down the cleavage process.[4] In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin support can also lead to incomplete deprotection.[4]
To troubleshoot this issue:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[5]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[5][6]
-
Gentle Warming: Cautiously warming the reaction (e.g., to 40°C) can increase the rate, but be aware this may also promote side reactions.[5]
Q3: I am observing unexpected byproducts in my reaction mixture after Boc deprotection. What are they and how can I prevent their formation?
The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during cleavage.[1][5][6][7] This electrophilic carbocation can react with sensitive functional groups.[5][6]
-
Susceptible Residues: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5][6][8] Other susceptible functionalities include amidines, guanidines, and electron-rich aromatic rings.[5][7]
-
Prevention with Scavengers: The most effective method to prevent these side reactions is to add "scavengers" to the deprotection cocktail.[1][5][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocations.[5][6]
Q4: How do I choose the right scavenger for my reaction?
The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[5] Often, a cocktail of scavengers is used for comprehensive protection.[5][6]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, reduces the tert-butyl cation. Effective for Trp, Met, Tyr.[6] | 2.5% - 5% (v/v)[6] |
| Water (H₂O) | General, traps the cation to form tert-butanol.[6] | 2.5% - 5% (v/v)[6] |
| Thioanisole | Methionine (Met) and Tryptophan (Trp).[5][6] | 5% (v/v)[6] |
| Ethanedithiol (EDT) | Cysteine (Cys).[5] | 2.5% (v/v)[6] |
| Anisole | Tryptophan (Trp).[5] | Variable |
A common general-purpose scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[6]
Q5: Can I selectively remove a Boc group in the presence of other acid-sensitive protecting groups?
Yes, selective deprotection is possible. The Boc group is generally one of the most sensitive protecting groups to acid.[7] This lability allows for its removal in the presence of other acid-sensitive groups like tert-butyl esters under carefully controlled conditions. Milder acidic conditions, such as using p-toluenesulfonic acid (pTSA) or Lewis acids like zinc bromide, can achieve this selectivity.[9][10] For instance, zinc bromide in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[10]
Quantitative Data Summary
The efficiency of Boc deprotection is highly dependent on the acid used, its concentration, the solvent, and the substrate. The following table summarizes typical conditions.
| Acidic Reagent | Solvent | Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[5][11] | Room Temp | 30 min - 3 h[5][11] | Most common method; scavengers often required.[4][11] |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4M[3] | Room Temp | 1 - 4 h[3] | Product precipitates as the HCl salt, which can be convenient for isolation.[3] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable[6] | Milder conditions, can be useful for substrates with other acid-labile groups.[6] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol outlines a standard procedure for the removal of a Boc protecting group from an amine.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[5][11] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[11]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]
Protocol 2: Boc Deprotection with Scavengers
This protocol is recommended when working with substrates containing sensitive residues prone to alkylation.
-
Preparation: In a suitable flask, cool the desired solvent (e.g., DCM) to 0°C.
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail (e.g., 2.5-5% v/v triisopropylsilane).[6]
-
Substrate Addition: Add the Boc-protected substrate to the cooled solvent-scavenger mixture.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 95% TFA for a common cocktail).[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]
-
Monitoring & Work-up: Monitor the reaction and perform the work-up as described in Protocol 1.[6]
Protocol 3: Monitoring Deprotection in Solid-Phase Synthesis (Kaiser Test)
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on a resin support, indicating successful Boc deprotection.[4]
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) and wash them thoroughly with a suitable solvent (e.g., DCM, DMF).
-
Reagent Preparation:
-
Test Execution: To the resin sample in a test tube, add 2-3 drops of each Reagent A, B, and C.[4]
-
Heating: Heat the test tube at 110°C for 5 minutes.[4]
-
Observation:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities from reaction products.
Choosing the Right Purification Method
Selecting the most appropriate method to purify your product is crucial for achieving the desired purity and yield. The choice depends on the physical and chemical properties of your product and the impurities you need to remove. This guide covers several common and effective purification techniques.
Comparison of Common Purification Techniques
| Purification Technique | Principle of Separation | Best Suited For | Typical Scale | Typical Time | Purity Achievable | Typical Yield |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase based on polarity. | Non-volatile solid or liquid compounds with different polarities. | Milligrams to >30 grams | 15 minutes to several hours | >95% | 50-90% |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][2] | Crystalline solids with impurities that have different solubility profiles. | Milligrams to kilograms | 1-24 hours | >99% | 70-95% |
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases.[3] | Separating compounds based on their acid-base properties or polarity. | Milligrams to kilograms | < 1 hour | Moderate to High | >90% |
| Fractional Distillation | Differences in the boiling points of liquids in a mixture.[4] | Miscible liquids with boiling point differences of less than 25 °C.[4] | Milliliters to liters | 1-4 hours | High | >90% |
I. Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to drive a solvent through a column packed with a solid adsorbent, most commonly silica gel.[5] This method is highly versatile for separating components of a mixture based on their polarity.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | - The solvent system is not polar enough.- The compound may have decomposed on the silica gel.[6] | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica beforehand.[6] |
| Poor separation of product and starting material | - The polarity of the product and starting material are too similar.- The column was overloaded with the crude mixture.- The column was not packed properly.[5] | - Try a different solvent system or a different stationary phase (e.g., alumina).- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any cracks or air bubbles.[5] |
| Cracks or channels in the silica bed | - The silica gel was not packed uniformly.- The column ran dry at some point. | - Repack the column, ensuring the silica is settled evenly.- Always keep the silica bed wet with the eluent; never let it dry out. |
| Compound elutes too quickly (low retention) | - The eluent is too polar. | - Decrease the polarity of the solvent system. |
| Inconsistent flow rate | - Clogging in the column frit or tubing.- Inconsistent pressure application.[7] | - Check for and clear any obstructions.[7]- Ensure a steady and appropriate pressure is applied. |
Frequently Asked Questions (FAQs): Flash Column Chromatography
Q1: How do I choose the right solvent system for my flash column? A1: The ideal solvent system should provide a good separation of your desired compound from impurities on a Thin Layer Chromatography (TLC) plate. A rule of thumb is to aim for an Rf value of 0.2-0.4 for your product.
Q2: What is the correct ratio of silica gel to my crude sample? A2: A common starting point is a 30:1 to 50:1 weight ratio of silica gel to the crude product for moderately difficult separations. For easier separations, a lower ratio can be used, while very difficult separations may require a ratio of 100:1 or higher.
Q3: Can I reuse a flash column? A3: While it is possible to wash and reuse a column for the same compound or for very non-polar impurities, it is generally not recommended for achieving high purity, as residual compounds from the previous run can contaminate your current purification.
Experimental Protocol: Flash Column Chromatography
This protocol outlines the general steps for purifying a product mixture using flash column chromatography.
-
Select the Solvent System:
-
Use TLC to identify a solvent system that gives a good separation of the desired product from the starting material and byproducts. The target Rf for the product should be around 0.3.[8]
-
-
Prepare and Pack the Column:
-
Secure a glass column of an appropriate size vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry pack the silica gel and then flush with the eluent.[9]
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disruption during solvent addition.
-
Wash the packed column with several column volumes of the eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
-
Carefully apply the sample to the top of the silica gel using a pipette.[9]
-
Allow the sample to fully absorb into the silica gel.
-
-
Elute the Column and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., test tubes or flasks).[9]
-
-
Analyze the Fractions and Isolate the Product:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Workflow for Flash Column Chromatography
Caption: A typical workflow for product purification using flash column chromatography.
II. Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] Impurities are removed by either remaining in the cold solvent or being filtered out from the hot solution.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly. |
| Low recovery of the purified product | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated. |
| Colored impurities remain in the crystals | - The impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Frequently Asked Questions (FAQs): Recrystallization
Q1: What makes a good recrystallization solvent? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. Additionally, the solvent should not react with the compound.[1]
Q2: How do I know if I've used the minimum amount of hot solvent? A2: Add the hot solvent portion-wise to the solid with continuous heating and swirling. The minimum amount has been added when the solid just completely dissolves.
Q3: Can I put the hot solution directly into an ice bath? A3: It is generally not recommended. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities. Slow cooling to room temperature first allows for the formation of purer crystals.[10]
Experimental Protocol: Recrystallization
This protocol describes the general steps for purifying a solid organic compound by recrystallization from a single solvent.
-
Choose a Suitable Solvent:
-
Test the solubility of the impure solid in small amounts of different solvents at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.[1]
-
-
Dissolve the Impure Solid:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring or swirling.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]
-
-
Decolorize the Solution (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Remove Insoluble Impurities:
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallize the Product:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[12]
-
-
Collect and Wash the Crystals:
-
Dry the Crystals:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Workflow for Recrystallization
Caption: A standard workflow for the purification of a solid compound by recrystallization.
III. Liquid-Liquid Extraction
Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[3] This technique is often used to separate a desired product from a reaction mixture or to isolate a compound from a natural source.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion (a stable suspension of one liquid in the other) | - Vigorous shaking of the separatory funnel.- Presence of surfactants or detergents in the mixture.[13] | - Gently swirl or invert the funnel instead of shaking vigorously.[13]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[14]- Allow the mixture to stand for a longer period.- Filter the mixture through a plug of glass wool or Celite.[15] |
| Difficulty in identifying the aqueous and organic layers | - The densities of the two solvents are very similar.- The layers are darkly colored. | - Add a few drops of water to see which layer it joins; this will be the aqueous layer.- If the layers are dark, observe them against a bright background to discern the interface. |
| Poor recovery of the desired compound | - The compound has significant solubility in both phases.- An insufficient volume of extraction solvent was used.- The incorrect pH was used for acid-base extraction. | - Perform multiple extractions with smaller volumes of the extraction solvent.- Adjust the pH of the aqueous layer to ensure the compound is in its neutral form for extraction into the organic layer, or in its ionic form for extraction into the aqueous layer. |
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: How do I know which layer is the organic layer and which is the aqueous layer? A1: The layer with the lower density will be on top. Most organic solvents are less dense than water and will form the top layer. However, halogenated solvents like dichloromethane and chloroform are denser than water and will form the bottom layer. You can always add a few drops of water to identify the aqueous layer.
Q2: Why is it important to vent the separatory funnel? A2: Mixing two immiscible solvents can cause a buildup of pressure inside the separatory funnel due to the vapor pressure of the more volatile solvent. Venting releases this pressure and prevents the stopper from being ejected.
Q3: What is the purpose of washing the organic layer with brine? A3: Washing with brine (a saturated aqueous solution of NaCl) helps to remove dissolved water from the organic layer and can also aid in breaking up emulsions.
Experimental Protocol: Liquid-Liquid Extraction
This protocol provides a general procedure for a standard liquid-liquid extraction.
-
Prepare the Separatory Funnel:
-
Ensure the separatory funnel is clean, and the stopcock is closed and properly lubricated.
-
Place the funnel securely in a ring stand.
-
-
Add the Solutions:
-
Pour the solution containing the compound to be extracted into the separatory funnel.
-
Add the extraction solvent to the funnel. The total volume should not exceed two-thirds of the funnel's capacity.
-
-
Mix the Layers:
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel gently.
-
Open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel gently for about 30 seconds to allow for the transfer of the solute between the phases. Vent frequently.
-
-
Separate the Layers:
-
Place the funnel back in the ring stand and remove the stopper.
-
Allow the layers to fully separate.
-
Carefully open the stopcock and drain the bottom layer into a flask.
-
Pour the top layer out through the top opening of the funnel into a separate flask to avoid contamination.
-
-
Repeat the Extraction (if necessary):
-
For a more complete extraction, the aqueous layer can be returned to the separatory funnel and extracted again with fresh portions of the organic solvent.
-
-
Dry and Isolate the Product:
-
Combine the organic extracts.
-
Dry the organic layer using a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent by rotary evaporation to obtain the purified product.
-
Workflow for Liquid-Liquid Extraction
Caption: A standard procedure for purifying a compound using liquid-liquid extraction.
IV. Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with close boiling points.[16] It is an enhancement of simple distillation that uses a fractionating column to achieve a better separation.
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Bumping" or violent boiling of the liquid | - Uneven heating of the distillation flask. | - Add boiling chips or a magnetic stir bar to the flask before heating.- Ensure the heating mantle is properly sized and in good contact with the flask. |
| The temperature at the thermometer drops during distillation | - The distillation rate is too fast, causing the thermometer bulb to cool.- The heating is insufficient to maintain a constant vapor flow. | - Reduce the heating rate to ensure a slow and steady distillation.- Increase the heating to maintain a consistent temperature. |
| Poor separation of the components | - The fractionating column is not efficient enough.- The distillation is being conducted too quickly. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Flooding of the fractionating column | - The heating rate is too high, causing excessive vapor flow.[17] | - Reduce the heating rate to decrease the amount of vapor entering the column.[17] |
Frequently Asked Questions (FAQs): Fractional Distillation
Q1: When should I use fractional distillation instead of simple distillation? A1: Fractional distillation should be used when the boiling points of the liquids in the mixture are less than 25-70 °C apart.[4][16] Simple distillation is effective for separating liquids with significantly different boiling points or for separating a volatile liquid from a non-volatile solid.
Q2: What is the purpose of the packing material in a fractionating column? A2: The packing material (e.g., glass beads, metal sponges, or Vigreux indentations) provides a large surface area for repeated cycles of vaporization and condensation, which is essential for separating liquids with close boiling points.
Q3: Why is it important to insulate the fractionating column? A3: Insulating the column (e.g., with glass wool or aluminum foil) minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for an efficient separation.
Experimental Protocol: Fractional Distillation
This protocol outlines the general steps for separating two miscible liquids by fractional distillation.
-
Assemble the Apparatus:
-
Set up the distillation apparatus consisting of a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.[18]
-
Ensure all glass joints are securely clamped.
-
-
Prepare the Mixture:
-
Place the liquid mixture in the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Heat the Mixture:
-
Begin heating the flask gently with a heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises into the fractionating column.
-
-
Perform the Distillation:
-
Adjust the heating rate to maintain a slow and steady distillation. The vapor should condense and re-vaporize multiple times as it moves up the column.
-
Monitor the temperature at the thermometer. The temperature should hold steady at the boiling point of the more volatile component as it distills.[19]
-
-
Collect the Fractions:
-
Collect the liquid (distillate) that condenses and flows into the receiving flask.
-
When the temperature begins to rise sharply, it indicates that the first component has completely distilled. Change the receiving flask to collect the next fraction, which will be the higher-boiling component.
-
-
Complete the Distillation:
-
Stop the distillation before the distilling flask goes to dryness.
-
Allow the apparatus to cool down before disassembling it.
-
Experimental Setup for Fractional Distillation
Caption: A schematic diagram of a fractional distillation apparatus.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chromtech.com [chromtech.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. usalab.com [usalab.com]
- 19. What's the principle of fractional distillation? | AAT Bioquest [aatbio.com]
solving solubility problems with 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid in organic solvents
This technical support center provides guidance on solving solubility problems for 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid for researchers, scientists, and drug development professionals.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes its expected solubility based on its structural features—a carboxylic acid and a Boc-protected amine—and data from similar compounds like Boc-protected amino acids and phenylacetic acid derivatives.[1][2]
Data Presentation: Predicted Solubility
| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | A highly polar aprotic solvent, generally effective for dissolving a wide range of organic compounds, including protected amino acids.[1] |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | A common polar aprotic solvent used in peptide synthesis, known to dissolve Boc-protected amino acids effectively.[1] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble to Moderately Soluble | Often used in peptide synthesis and can dissolve many Boc-protected compounds.[1] Solubility may be enhanced with a co-solvent. |
| Methanol (MeOH) | Alcohol | Moderately Soluble | A polar protic solvent. The carboxylic acid and Boc-protected amine groups should allow for some solubility. |
| Ethanol (EtOH) | Alcohol | Moderately Soluble | Similar to methanol, its polarity should allow for moderate dissolution. |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | A less polar solvent; solubility is expected to be limited but may be sufficient for some applications. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | Moderate polarity; may require heating or co-solvents for significant dissolution. |
| Water | Aqueous | Insoluble | The non-polar phenyl ring and the bulky tert-butyl group significantly reduce aqueous solubility.[2] |
| Aqueous Base (e.g., 1M NaOH) | Aqueous | Soluble | The carboxylic acid group will be deprotonated to form a soluble carboxylate salt.[3] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a standardized method for assessing the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Into a clean, dry vial, accurately weigh approximately 5 mg of the compound.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Classification:
-
Soluble: If the compound completely dissolves.
-
Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains.
-
Insoluble: If the compound does not appear to dissolve.
-
-
Heating (Optional): If the compound is sparingly soluble or insoluble, gently warm the mixture to see if temperature increases solubility. Note any changes upon cooling.[1]
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in my chosen organic solvent?
A1: The solubility of this compound is highly dependent on the polarity of the solvent. If you are experiencing poor solubility, the solvent may not be appropriate for the compound's structure, which contains both a non-polar phenyl ring and polar carboxylic acid and Boc-protected amine groups.[2] Try switching to a more polar aprotic solvent like DMSO or DMF, which are generally effective for Boc-protected amino acids.[1]
Q2: Can I use heat to improve the solubility of the compound?
A2: Gentle warming can be an effective method to increase the solubility of many organic compounds.[1] However, it is crucial to do this cautiously, as excessive heat can lead to the degradation of the compound, potentially causing the Boc protecting group to be removed. It is recommended to first test heating on a small scale and monitor for any color changes or other signs of decomposition.
Q3: My compound precipitated out of solution. What should I do?
A3: Precipitation can occur due to several factors, including a change in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try the following:
-
Add a small amount of a stronger co-solvent (e.g., a few drops of DMSO).
-
Gently warm the solution while stirring or sonicating.
-
If precipitation occurred during a reaction, it might indicate the formation of a less soluble product.
Q4: How can I dissolve the compound in an aqueous solution for my experiment?
A4: Due to its non-polar components, this compound is generally insoluble in neutral water.[2] To achieve aqueous solubility, you can deprotonate the carboxylic acid group by adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to form a more soluble salt.[3][4]
Q5: I am observing incomplete reactions. Could this be related to solubility issues?
A5: Yes, poor solubility is a common cause of incomplete or slow reactions. If the compound is not fully dissolved, it is not fully available to react.[1] Ensure your compound is completely in solution before adding other reagents. If solubility in the reaction solvent is low, consider using a co-solvent system or a different solvent altogether.
Mandatory Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Workflow for troubleshooting solubility problems.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of a Key Boc-Protected Phenylacetic Acid Derivative.
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a crucial intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related analogues, this document aims to facilitate the identification and characterization of this compound, offering valuable insights for researchers in drug discovery and development.
1H NMR Spectrum Analysis of the Target Compound
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to its unique structural features: the tert-butoxycarbonyl (Boc) protecting group, the phenyl ring, the benzylic methylene group, and the acetic acid methylene group. While a publicly available, fully assigned experimental spectrum is not readily accessible, based on established chemical shift principles and data from similar structures, the expected spectral data is presented below.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (Boc) | ~1.45 | Singlet | 9H |
| Acetic Acid CH2 | ~3.60 | Singlet | 2H |
| Benzylic CH2 | ~4.25 | Doublet | 2H |
| NH (Carbamate) | ~4.90 | Triplet (broad) | 1H |
| Aromatic (meta to CH2COOH) | ~7.20 | Doublet | 2H |
| Aromatic (ortho to CH2COOH) | ~7.28 | Doublet | 2H |
| Carboxylic Acid OH | ~12.00 | Singlet (broad) | 1H |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Comparative Spectral Analysis
To aid in the precise identification and to highlight the influence of different functional groups on the 1H NMR spectrum, a comparison with structurally related compounds is essential. Here, we compare the target molecule with its deprotected analogue, 4-(aminomethyl)phenylacetic acid, and the parent compound, Phenylacetic acid.
Table 2: Comparison of 1H NMR Data for this compound and its Analogues
| Compound | Aromatic Protons (δ, ppm) | Acetic Acid CH2 (δ, ppm) | Benzylic CH2 (δ, ppm) | Other Signals (δ, ppm) |
| Target Compound | ~7.20 (d, 2H), ~7.28 (d, 2H) | ~3.60 (s, 2H) | ~4.25 (d, 2H) | ~1.45 (s, 9H, Boc), ~4.90 (br t, 1H, NH), ~12.00 (br s, 1H, COOH) |
| 4-(Aminomethyl)phenylacetic acid | 7.19 (d, 2H), 7.25 (d, 2H) | 3.54 (s, 2H) | 3.79 (s, 2H) | - |
| Phenylacetic acid | 7.24-7.36 (m, 5H)[1] | 3.64 (s, 2H)[1] | - | 10.95 (br s, 1H, COOH)[1] |
This comparison clearly illustrates the effect of the Boc protecting group. The presence of the bulky tert-butyl group results in a characteristic singlet at approximately 1.45 ppm. Furthermore, the carbamate linkage deshields the adjacent benzylic protons, shifting their signal downfield to around 4.25 ppm compared to the 3.79 ppm observed in the deprotected amine. The broad triplet for the NH proton is another key indicator of the Boc group's presence.
Experimental Protocols
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid and amide protons.[2][3]
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Use a 300 MHz or higher field NMR spectrometer for better resolution.
-
Acquire the spectrum at room temperature.
-
A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
A standard 1H pulse sequence should be used.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-13 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
Structural Representation and Proton Environments
The following diagram illustrates the molecular structure of this compound and the different proton environments that give rise to the observed 1H NMR signals.
References
Comparative Guide to HPLC Purity Assessment of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for assessing the purity of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of an appropriate analytical method.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial in peptide synthesis and other organic transformations, making the purity of this intermediate critical for the quality of the final product.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of such non-volatile, thermally labile compounds. This guide details a standard reversed-phase HPLC (RP-HPLC) method and compares it with Ultra-Performance Liquid Chromatography (UPLC), an alternative high-throughput technique.
Analytical Methodologies
The purity assessment of this compound and related impurities is most effectively achieved using reversed-phase chromatography. This technique separates compounds based on their hydrophobicity.
Potential Impurities:
A comprehensive purity assessment requires a method that can separate the main component from potential process-related impurities and degradation products. Based on the structure, potential impurities could include:
-
Starting materials: e.g., 2-(4-(aminomethyl)phenyl)acetic acid.
-
By-products of Boc-protection: e.g., di-tert-butyl dicarbonate and its by-products.
-
Degradation products: e.g., loss of the Boc group (de-protection).
-
Oligomeric species: Formed through side reactions.
This method is a robust and widely used approach for the purity determination of Boc-protected amino acids and related pharmaceutical intermediates.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient from 5% B to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% B to 5% B
-
31-40 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
UPLC offers significant advantages in terms of speed, resolution, and solvent consumption, making it an attractive alternative for high-throughput screening and quality control.[]
Experimental Protocol: UPLC
-
Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 98% A, 2% B
-
0.5-3.5 min: Linear gradient from 2% B to 98% B
-
3.5-4.5 min: 98% B
-
4.5-4.6 min: Linear gradient from 98% B to 2% B
-
4.6-5.0 min: 98% A, 2% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA scan from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Data Presentation and Comparison
The following table summarizes the key performance characteristics of the proposed HPLC and UPLC methods.
| Parameter | RP-HPLC | UPLC |
| Column Type | C18, 5 µm, 4.6 x 250 mm | C18, 1.7 µm, 2.1 x 50 mm |
| Typical Run Time | 40 minutes | 5 minutes |
| Typical Backpressure | 100-150 bar | 600-800 bar |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Standard | Higher |
| Solvent Consumption | ~40 mL per run | ~3 mL per run |
| Throughput | Lower | Higher |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound by chromatography.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For researchers, scientists, and drug development professionals navigating the complexities of small molecule analysis, a thorough understanding of mass spectrometry fragmentation patterns is paramount for structural elucidation and impurity profiling. This guide provides a detailed comparison of the expected mass spectral behavior of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a common intermediate in pharmaceutical synthesis, against alternative structures. By presenting key experimental data and detailed protocols, this document serves as a practical resource for analytical chemists in the field.
The structural integrity of synthetic intermediates is a critical quality attribute in drug development. Mass spectrometry (MS) is an indispensable tool for verifying molecular weight and deducing structural information through controlled fragmentation. The title compound, featuring a thermally labile tert-Butoxycarbonyl (Boc) protecting group, exhibits a characteristic fragmentation pattern that serves as a diagnostic fingerprint. Understanding these pathways is crucial for distinguishing it from related impurities or alternative synthetic precursors.
Comparative Fragmentation Analysis
The fragmentation of this compound in a typical collision-induced dissociation (CID) experiment is dominated by the lability of the Boc group and the stability of the resulting benzyl-type cations. The primary fragmentation events are predictable and provide a clear signature for the presence of the Boc-protected amine.
In contrast, alternative structures, such as an isomeric compound where the protecting group is located elsewhere or a compound with a different protecting group (e.g., Carboxybenzyl, Cbz), would yield significantly different fragmentation patterns. For instance, a Cbz-protected analogue would be expected to show a characteristic loss of the benzyl group (91 Da) or toluene (92 Da), rather than the isobutylene loss (56 Da) typical of the Boc group.
| Fragment Ion (m/z) | Proposed Structure | Description of Neutral Loss | Alternative Compound Fragmentation (Example: Cbz-protected analogue) |
| 209 | [M - C4H8]+ | Loss of isobutylene (56 Da) from the Boc group.[1][2] | Loss of benzyl alcohol (108 Da) or toluene (92 Da). |
| 165 | [M - C5H9NO2]+ | Loss of the entire Boc group and a proton (101 Da). | Loss of CO2 (44 Da) from the Cbz group. |
| 150 | [M - C5H9NO2 - CH3]+ | Subsequent loss of a methyl radical from the deprotected amine fragment. | Fragmentation of the phenylacetic acid moiety. |
| 106 | [C7H8N]+ | Cleavage of the bond between the methylene group and the phenyl ring, forming a stable benzylaminium-type ion. | Formation of the benzyl cation (91 Da).[3] |
| 91 | [C7H7]+ | Formation of the tropylium ion, a common fragment for benzyl-containing compounds.[3][4] | Prominent tropylium ion peak (91 Da). |
| 57 | [C4H9]+ | Formation of the tert-butyl cation.[5] | Not applicable. |
Experimental Protocols
Reproducible and reliable mass spectrometry data are contingent on well-defined experimental parameters. The following protocol outlines a standard approach for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically preferred for amine-containing compounds.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Pressure: 1.0 - 2.0 Bar
-
Drying Gas (N2) Flow: 4.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
MS Scan Parameters:
-
Scan Range: m/z 50 - 500
-
-
MS/MS Fragmentation Parameters:
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]+.
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe the full range of fragment ions.
-
This protocol serves as a general guideline and may require optimization based on the specific instrumentation and desired analytical outcome.
Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the molecule, typically at the nitrogen atom of the carbamate. The subsequent collision-induced dissociation leads to a cascade of fragmentation events, primarily driven by the elimination of stable neutral molecules from the Boc group.
Caption: Proposed fragmentation pathway of protonated this compound.
This guide provides a foundational understanding of the mass spectral fragmentation of this compound. By comparing its expected fragmentation pattern with potential alternatives and adhering to standardized experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice of a protecting group strategy is a foundational decision that dictates the path of the entire synthetic endeavor. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective, data-driven comparison of these two cornerstone approaches, offering insights into their performance, applications, and the practical considerations for their implementation.
Core Principles: A Fundamental Divide in Chemical Strategy
The primary distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which define the reagents and conditions for the removal of the temporary α-amino protecting group.[1][2]
The Boc Strategy: This classic approach, which laid the groundwork for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1][2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are usually benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2][4] This reliance on graduated acid lability means the Boc strategy is not fully orthogonal.[3][]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc approach utilizes a base-labile Fmoc protecting group.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA.[] This represents a truly orthogonal strategy, as the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[][7]
Head-to-Head Comparison: Performance and Practicalities
While both methods are robust and widely used, their performance characteristics can vary significantly depending on the nature of the peptide being synthesized. The following table summarizes the key differences and performance metrics.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile tert-butyloxycarbonyl (Boc) | Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[2] | Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl (Bzl)-based[] | tert-Butyl (tBu)-based[] |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[2][4] | Moderate Acid (e.g., TFA)[4] |
| Orthogonality | Partial (Graduated Acid Lability)[] | Fully Orthogonal[][7] |
| Coupling Efficiency | Generally high; can be monitored by Kaiser test. | Very high (>99%); can be monitored by UV absorbance of Fmoc cleavage.[2][7] |
| Crude Purity | Often higher for hydrophobic peptides.[] | Typically higher for routine, non-aggregating peptides (>85%).[2][8] |
| Aggregation Issues | Can be advantageous as the protonated N-terminus after deprotection reduces aggregation.[8][9] | More prone to aggregation in certain sequences due to the neutral peptide backbone.[9] |
| Compatibility | Favorable for hydrophobic, aggregation-prone peptides.[9][10] | Broadly applicable, compatible with many modified and acid-sensitive amino acids.[][8] |
| Automation | Less common in modern automated synthesizers.[] | Highly amenable to automation.[8] |
| Safety & Equipment | Requires specialized, HF-resistant apparatus.[10] | Avoids the use of highly corrosive HF.[2] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive, but overall process efficiency may offer better cost-effectiveness.[] |
Quantitative Performance: A Case Study with Amyloid-Beta (1-42)
The synthesis of the amyloid-beta (Aβ) (1-42) peptide, a sequence notorious for its hydrophobicity and tendency to aggregate, provides a valuable case study for comparing the two strategies.[1][9] While direct side-by-side comparisons are limited, data compiled from various studies illustrate the performance differences for such "difficult sequences."
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [][9] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | Aβ(1-42) | 57 | Not Reported | [][9] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [][9] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [][9] |
Note: This data is a summary from multiple sources and direct head-to-head comparisons with identical reagents and purification methods are scarce in the literature.[9]
Experimental Workflows
The cyclical nature of both SPPS strategies is illustrated in the diagrams below.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following are generalized protocols for key steps in both Boc and Fmoc SPPS. Specific conditions may require optimization based on the peptide sequence and resin.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield or MBHA) in a reaction vessel.
-
Add Dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Deprotection (Boc Removal):
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain the TFA solution.
-
-
Washing and Neutralization:
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and N,N-Dimethylformamide (DMF) (3x).[9]
-
Neutralize the protonated N-terminal amine by treating the resin with a solution of 5% diisopropylethylamine (DIEA) in DMF for 5-10 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a strong acid cocktail (e.g., HF or TFMSA) containing scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours.
-
Remove the strong acid by evaporation.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour with gentle agitation.
-
Drain the solvent.
-
-
Deprotection (Fmoc Removal):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution. A second treatment may be performed for a shorter duration.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.
-
Add a base such as DIEA or 2,4,6-collidine to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) to remove excess reagents.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and dry under vacuum.
-
Conclusion: Making an Informed Choice
The selection between Boc and Fmoc protecting group strategies is a critical decision contingent on the specific peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure.[2] The Fmoc/tBu strategy has become the predominant method in modern peptide synthesis due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly beneficial for complex and modified peptides.[] However, the Boc/Bzl strategy remains a robust and invaluable tool, especially for the synthesis of long or hydrophobic peptides where aggregation presents a significant challenge.[][9] A thorough understanding of the strengths and weaknesses of each approach, coupled with careful consideration of the synthetic target, will empower researchers to navigate the complexities of peptide synthesis and achieve their desired outcomes with greater efficiency and success.
References
Validating the Structure of Synthesized 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the chemical structure of synthesized 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. We offer a detailed experimental protocol for its synthesis and structural characterization, alongside a comparative analysis with commercially available, alternatively protected analogues. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry and peptide synthesis. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the benzylic amine allows for its application in the controlled, stepwise synthesis of complex peptides and other pharmaceutical intermediates. The phenylacetic acid moiety provides a versatile scaffold for further chemical modifications. Accurate structural validation of this compound after synthesis is paramount to ensure the integrity and success of subsequent research and development activities. This guide outlines the necessary synthetic and analytical procedures to achieve this.
Synthesis and Structural Validation Workflow
The synthesis of this compound typically starts from the commercially available 2-(4-(aminomethyl)phenyl)acetic acid, followed by the protection of the primary amine with a Boc group. The subsequent validation of the final product's structure relies on a combination of spectroscopic techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the Boc protection of 2-(4-(aminomethyl)phenyl)acetic acid.
Materials:
-
2-(4-(aminomethyl)phenyl)acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend 2-(4-(aminomethyl)phenyl)acetic acid (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solution becomes clear.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid.
Structural Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is performed to determine the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Data Presentation and Comparison
The successful synthesis of this compound is confirmed by comparing the experimental data with expected values and with data from commercially available, alternatively protected analogues.
Table 1: Physicochemical Properties
| Property | Synthesized Product | Fmoc-4-(aminomethyl)phenylacetic acid[1] | Cbz-4-(aminomethyl)phenylacetic acid |
| Molecular Formula | C₁₄H₁₉NO₄ | C₂₄H₂₁NO₄ | C₁₇H₁₇NO₄ |
| Molecular Weight | 265.31 g/mol | 387.43 g/mol | 299.32 g/mol |
| Appearance | White to off-white solid | White powder | White solid |
| Purity (Typical) | >95% (by HPLC) | ≥ 99% (by HPLC) | >97% (by HPLC) |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for Synthesized Product |
| -C(CH₃)₃ (Boc) | ~ 1.45 (s, 9H) |
| -CH₂-COOH | ~ 3.60 (s, 2H) |
| -CH₂-NH- | ~ 4.25 (d, 2H) |
| Aromatic-H | ~ 7.20-7.35 (m, 4H) |
| -NH- (Boc) | ~ 4.90 (br s, 1H) |
| -COOH | ~ 11.0 (br s, 1H) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for Synthesized Product |
| -C(CH₃)₃ (Boc) | ~ 28.4 |
| -CH₂-COOH | ~ 41.0 |
| -CH₂-NH- | ~ 44.5 |
| -C(CH₃)₃ (Boc) | ~ 79.5 |
| Aromatic-C | ~ 128.0 - 138.0 |
| C=O (Boc) | ~ 156.0 |
| C=O (Acid) | ~ 177.0 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) |
| Synthesized Product | ESI+ | 266.14 |
| Fmoc-alternative | ESI+ | 388.15 |
| Cbz-alternative | ESI+ | 300.12 |
Table 5: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) for Synthesized Product |
| N-H Stretch (Carbamate) | ~ 3350 |
| O-H Stretch (Carboxylic Acid) | ~ 3300-2500 (broad) |
| C-H Stretch (Aromatic) | ~ 3100-3000 |
| C-H Stretch (Aliphatic) | ~ 2980-2850 |
| C=O Stretch (Carboxylic Acid) | ~ 1710 |
| C=O Stretch (Carbamate) | ~ 1690 |
| N-H Bend (Carbamate) | ~ 1520 |
| C-O Stretch (Carbamate) | ~ 1160 |
Comparison with Alternatives
The choice of a protecting group is critical in multi-step synthesis. While the Boc group is widely used, alternatives such as Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl) offer different deprotection strategies, which can be advantageous depending on the overall synthetic route.
Caption: Comparison of deprotection conditions for Boc, Fmoc, and Cbz protecting groups.
-
Boc (tert-Butoxycarbonyl): This protecting group is stable under a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). This makes it orthogonal to the Fmoc protecting group.
-
Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonality to the Boc group is a cornerstone of modern solid-phase peptide synthesis. Fmoc-4-(aminomethyl)phenylacetic acid is a commercially available alternative that is widely used in peptide synthesis and drug development.[1][2]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C). This provides another layer of orthogonality in complex synthetic schemes.
The selection of the appropriate protected amino acid derivative will depend on the specific requirements of the synthetic strategy, particularly the compatibility with other functional groups present in the molecule and the desired deprotection conditions.
Conclusion
The successful synthesis and structural validation of this compound are critical for its effective use in research and drug development. This guide has provided a detailed protocol for its synthesis and a comprehensive overview of the analytical techniques required for its structural confirmation. By presenting the expected data in a clear, tabular format and comparing it with commercially available alternatives, researchers can confidently validate their synthesized product and make informed decisions regarding the most suitable building blocks for their synthetic endeavors.
References
biological activity of compounds derived from 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds derived from 2-(4-(aminomethyl)phenyl)acetic acid, the deprotected form of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. Given its structural similarity to the well-established antifibrinolytic agent tranexamic acid, this class of compounds holds significant promise for the development of novel therapeutics targeting the fibrinolytic system. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and presents signaling pathways and experimental workflows using standardized visualizations.
Introduction to Antifibrinolytic Agents
Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial mechanism for preventing thrombosis. However, in certain clinical situations such as major surgery, trauma, or specific medical conditions, excessive fibrinolysis can lead to significant bleeding. Antifibrinolytic drugs are administered to inhibit this process and reduce blood loss. The primary mechanism of action for synthetic lysine analogs like tranexamic acid is the blockage of lysine-binding sites on plasminogen, which prevents its interaction with fibrin and subsequent activation to plasmin, the key enzyme responsible for fibrin degradation.[1]
Derivatives of 2-(4-(aminomethyl)phenyl)acetic acid are being explored as potential antifibrinolytic agents with improved efficacy and pharmacokinetic profiles. This guide focuses on the comparative analysis of amide derivatives, a common modification to modulate the biological properties of a lead compound.
Comparative Biological Activity
While specific quantitative data for a wide range of 2-(4-(aminomethyl)phenyl)acetic acid derivatives is still emerging in publicly available literature, a study on new amide derivatives of related antifibrinolytic agents provides a strong basis for comparison. The following table summarizes the hemostatic activity of newly synthesized dipeptides containing tranexamic acid, aminocaproic acid, and 4-(aminomethyl)benzoic acid, which serve as valuable surrogates for understanding the potential of 2-(4-(aminomethyl)phenyl)acetic acid derivatives.
Table 1: Comparative Hemostatic Activity of Antifibrinolytic Amide Derivatives
| Compound ID | Structure | Thrombin Time (TT) [s] | Prothrombin Time (PT) [s] | Activated Partial Thromboplastin Time (aPTT) [s] | Hemolysis [%] |
| 1 | Gly-ε-Ahx-OEt | 20.3 ± 0.6 | 15.1 ± 0.2 | 34.9 ± 0.4 | 1.89 ± 0.08 |
| 2 | Gly-AMBA-OEt | 20.5 ± 0.4 | 15.3 ± 0.3 | 35.1 ± 0.6 | 1.95 ± 0.05 |
| 3 | Gly-tranexamic acid-OEt | 20.1 ± 0.5 | 15.0 ± 0.1 | 34.5 ± 0.5 | 2.01 ± 0.07 |
| 4 | ε-Ahx-Gly-OEt | 20.8 ± 0.7 | 15.5 ± 0.4 | 35.8 ± 0.7 | 1.78 ± 0.09 |
| 5 | AMBA-Gly-OEt | 21.0 ± 0.5 | 15.7 ± 0.2 | 36.1 ± 0.4 | 1.82 ± 0.06 |
| 6 | Tranexamic acid-Gly-OEt | 20.6 ± 0.6 | 15.4 ± 0.3 | 35.5 ± 0.6 | 1.98 ± 0.04 |
| 7 | Tranexamic acid-ε-Ahx-OEt | 20.2 ± 0.4 | 15.2 ± 0.2 | 34.8 ± 0.3 | 2.15 ± 0.08 |
| 8 | ε-Ahx-tranexamic acid-OEt | 20.4 ± 0.5 | 15.3 ± 0.4 | 35.0 ± 0.5 | 2.21 ± 0.07 |
| Control | - | 20.0 ± 0.5 | 15.0 ± 0.2 | 34.0 ± 0.5 | 0.00 |
Data adapted from a study on new amide derivatives of antifibrinolytic agents.[1] ε-Ahx: ε-aminocaproic acid, AMBA: 4-(aminomethyl)benzoic acid. The results indicate that these amide derivatives generally exhibit low impact on coagulation times (TT, PT, aPTT) and low hemolytic activity, suggesting good biocompatibility.
Experimental Protocols
To evaluate the biological activity of compounds derived from 2-(4-(aminomethyl)phenyl)acetic acid, two primary assays are employed: the in vitro plasmin inhibition assay and the euglobulin clot lysis time (ELT) assay.
In Vitro Plasmin Inhibition Assay (Chromogenic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of plasmin.
Principle: Plasmin cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Test Compounds (derivatives of 2-(4-(aminomethyl)phenyl)acetic acid)
-
Tranexamic Acid (as a positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and serial dilutions in assay buffer.
-
Prepare a working solution of human plasmin in assay buffer.
-
Prepare a solution of the chromogenic substrate in sterile water.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the test compound dilutions or control (assay buffer).
-
Add the plasmin working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the chromogenic substrate solution to all wells to start the reaction.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Euglobulin Clot Lysis Time (ELT) Assay
This assay provides a global measure of fibrinolytic activity in plasma.
Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is isolated. A clot is then formed, and the time taken for it to lyse is measured. A longer lysis time indicates inhibition of fibrinolysis.[3][4]
Materials:
-
Citrated platelet-poor plasma
-
Acetic acid (0.017%)
-
Sodium borate/NaCl buffer (pH 9.0)
-
Calcium chloride (CaCl2) solution (25 mM)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Euglobulin Fraction Preparation:
-
Mix citrated plasma with cold 0.017% acetic acid and incubate on ice.
-
Centrifuge the mixture at 4°C to pellet the euglobulin fraction.
-
Discard the supernatant and resuspend the pellet in sodium borate/NaCl buffer.[5]
-
-
Clot Formation and Lysis Measurement:
-
Add the resuspended euglobulin fraction to a 96-well plate.
-
Add CaCl2 solution to each well to initiate clotting.
-
Read the absorbance at 405 nm every 10 minutes for up to 16 hours at room temperature.[5]
-
-
Data Analysis:
-
The clot lysis time is defined as the time to reach 50% lysis from the maximum clot turbidity.[5]
-
Compare the lysis times in the presence of test compounds to a control.
-
Visualizations
Fibrinolysis and Inhibition Pathway
The following diagram illustrates the key steps in the fibrinolytic pathway and the mechanism of inhibition by lysine analogs like tranexamic acid and potentially, derivatives of 2-(4-(aminomethyl)phenyl)acetic acid.
Caption: Mechanism of fibrinolysis and its inhibition.
Experimental Workflow for Antifibrinolytic Activity Screening
The diagram below outlines the general workflow for synthesizing and evaluating the antifibrinolytic potential of new chemical entities derived from 2-(4-(aminomethyl)phenyl)acetic acid.
Caption: Workflow for antifibrinolytic drug discovery.
References
A Researcher's Guide to Amino Acid Protecting Groups: A Cost-Benefit Analysis of Boc, Fmoc, and Cbz Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate amino acid protecting group is a critical decision that profoundly influences synthesis efficiency, yield, purity, and overall cost. The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The older carbobenzyloxy (Cbz) group, while less common in SPPS, remains relevant in solution-phase synthesis. This guide provides an objective, data-driven comparison of these strategies to inform the selection process.
At a Glance: Core Differences Between Boc, Fmoc, and Cbz
The primary distinction between these protecting groups lies in their chemical lability and the corresponding conditions required for their removal during the stepwise elongation of a peptide chain. The Boc group is acid-labile, removed by moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine. The Cbz group is typically removed under harsher conditions, such as strong acid or catalytic hydrogenation. This fundamental difference dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
Quantitative Performance and Cost Comparison
A direct comparison reveals the trade-offs between the cost of raw materials and the overall efficiency and purity of the synthesis. While Boc-protected amino acids are generally less expensive, the Fmoc strategy often proves more cost-effective due to its milder conditions, higher coupling efficiencies, and the generation of purer crude products, which simplifies downstream purification.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (carbobenzyloxy) |
| Nα-Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM) | 20-40% Piperidine in DMF (mild base) | Strong acid (HBr/AcOH) or Catalytic Hydrogenolysis |
| Typical Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (e.g., HF) | tert-Butyl-based (tBu), removed by TFA | Various, depending on synthetic route |
| Orthogonality | Partial (relies on differential acid lability) | Fully orthogonal with acid-labile side-chain protecting groups[1] | Orthogonal to Boc and Fmoc[2] |
| Typical Coupling Yield | High, especially with in situ neutralization for difficult sequences | Consistently high, often exceeding 99%[3] | High in solution-phase |
| Crude Purity | Can be lower due to harsher deprotection conditions | Generally higher due to milder conditions and fewer side reactions[3] | Variable, dependent on purification of intermediates |
| Suitability for "Difficult Sequences" | Often preferred for hydrophobic or aggregation-prone peptides (e.g., Aβ) as acidic deprotection disrupts secondary structures[2][4][5] | Can be challenging for aggregation-prone sequences | Not typically used for SPPS of difficult sequences |
| Automation Friendliness | Less common for automated synthesis due to corrosive reagents | Highly amenable to automation | Not applicable to automated SPPS |
| Indicative Raw Material Cost (Glycine) | Lower (e.g., Boc-Gly-OH ~€16/5g) | Higher (e.g., Fmoc-Gly-OH ~
| Moderate (e.g., Cbz-Gly-OH ~$75/250g) |
Note on Yield and Purity for Difficult Sequences: The synthesis of the hydrophobic and aggregation-prone amyloid-beta (Aβ) peptide serves as a practical example. While direct side-by-side comparisons are limited, literature suggests that Boc-SPPS can offer advantages for such sequences. For instance, one study reported a 12% yield for a hydrophobic transmembrane peptide using Boc chemistry, while the Fmoc-based synthesis yielded no product.[6] Another compilation of data for Aβ(1-42) synthesis showed a crude yield of 87% and purity of 67% with microwave-assisted Fmoc/tBu SPPS, while noting that Boc/Bzl SPPS generally gives higher yields and purity for such "difficult sequences".[7]
Common Side Reactions: A Quantitative Look
| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |
| Racemization | Generally low, as the N-terminal amine is protonated after deprotection. Can occur with strong base neutralization. | A known risk, especially for sensitive residues like His and Cys.[2] Can be <0.4% per cycle with optimized conditions. For His, using Fmoc-His(Boc)-OH over Fmoc-His(Trt)-OH significantly reduces racemization.[8] | Use of hindered bases, optimized coupling reagents (e.g., HATU, HBTU), and appropriate side-chain protection. |
| Aspartimide Formation | Not a significant issue due to acidic conditions. | A major side reaction, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences, caused by piperidine treatment. Can lead to a mixture of byproducts.[9] | Use of modified protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which can reduce aspartimide formation to as low as 0.1% per cycle in challenging sequences.[7] Addition of acidic modifiers to the piperidine solution can also suppress this side reaction.[9] |
| Chain Termination/Deletion | Can occur due to incomplete deprotection or coupling. | Can occur due to incomplete deprotection or coupling, especially with aggregation. | Use of capping steps (e.g., with acetic anhydride) after coupling to terminate unreacted chains. |
| Modification of Sensitive Residues | Strong acid cleavage (HF) can degrade sensitive residues like Trp and Met. | Milder cleavage conditions are more compatible with sensitive residues. | Use of scavengers (e.g., cresol, thioanisole) in the cleavage cocktail. |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a manual synthesis cycle for elongating a peptide chain on a solid support.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add an activator base, typically N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow/colorless beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
The cycle is repeated for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for the side-chain protecting groups used (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual synthesis cycle using the Boc strategy.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin.
-
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
-
Filter and add a fresh portion of 50% TFA in DCM and agitate for an additional 15-25 minutes.
-
-
Washing:
-
Wash the resin with DCM (3 times), isopropanol (3 times), and then DCM again (3 times) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.
-
Wash the resin again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA) in a DMF/DCM mixture.
-
Agitate the mixture for 1-2 hours. Monitor the reaction with the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents.
-
The cycle is repeated for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
This step typically requires a strong, hazardous acid like anhydrous hydrogen fluoride (HF) and specialized equipment.
-
Place the dried peptide-resin in an HF cleavage apparatus with a scavenger such as anisole.
-
Cool the vessel to 0°C and condense HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Visualizing the Workflows and Logic
Caption: High-level comparison of the cyclical workflows for Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).
Caption: Decision tree to guide the selection between Fmoc and Boc strategies based on key project requirements.
Conclusion and Recommendations
The choice between Boc, Fmoc, and Cbz protecting groups is a strategic decision with significant implications for the success of a peptide synthesis project.
-
Fmoc/tBu strategy is the modern standard for SPPS, offering mild deprotection conditions, high yields, excellent compatibility with automated synthesizers, and the ability to generate high-purity crude products. It is the preferred method for a wide range of peptides, especially those containing acid-sensitive residues or requiring post-synthesis modifications.
-
Boc/Bzl strategy , while older, remains a powerful and relevant technique. Its key advantage lies in the synthesis of "difficult" sequences, particularly long, hydrophobic, or aggregation-prone peptides. The repetitive acidic deprotection steps help to disrupt secondary structures, improving solvation and coupling efficiency where Fmoc chemistry might fail. However, the harsh final cleavage with HF requires specialized equipment and careful handling.
-
Cbz strategy is primarily used in solution-phase synthesis, particularly for the preparation of peptide fragments that will be subsequently coupled. Its stability to both mild acid and base makes it orthogonal to both Boc and Fmoc strategies, providing flexibility in complex, multi-step synthetic routes.
Ultimately, the optimal choice depends on a careful analysis of the target peptide's sequence, the desired scale of synthesis, available laboratory infrastructure, and the overall cost-benefit equation. For most routine applications, the Fmoc strategy offers a robust and efficient path. However, for challenging sequences that are prone to aggregation, the Boc strategy remains an invaluable tool in the peptide chemist's arsenal.
References
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
A Spectroscopic Comparison of Salicylic Acid and Acetic Anhydride with Their Final Product, Aspirin
This guide provides a detailed spectroscopic comparison of the starting materials, salicylic acid and acetic anhydride, with the final product, acetylsalicylic acid (aspirin). The synthesis of aspirin is a classic esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride to form aspirin and acetic acid as a byproduct.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for monitoring the reaction's progress and confirming the purity of the final product.[3][4]
Spectroscopic Data Summary
The following table summarizes the key ¹H NMR and IR spectroscopic data for the starting materials and the final product. This data is essential for identifying the functional groups present in each molecule and tracking the chemical transformation.
| Compound | Spectroscopic Method | Key Peaks and Assignments |
| Salicylic Acid | ¹H NMR (in CDCl₃) | ~6.7-8.1 ppm (aromatic protons), ~9.1 ppm (phenolic -OH), ~10.3 ppm (carboxylic acid -OH)[5] |
| IR (cm⁻¹) | 3000-2500 (broad, O-H stretch of carboxylic acid), 3230-3000 (O-H stretch of phenol), 1652 (C=O stretch of carboxylic acid)[5][6] | |
| Acetic Anhydride | ¹H NMR (in CCl₄) | ~2.25 ppm (singlet, methyl protons)[6][7] |
| IR (cm⁻¹) | 1822 and 1751 (C=O stretch of anhydride), 1113 (C-O stretch)[6] | |
| Aspirin (Acetylsalicylic Acid) | ¹H NMR (in CDCl₃) | ~2.36 ppm (singlet, methyl protons of acetyl group), ~7.0-8.2 ppm (aromatic protons), ~11.77 ppm (carboxylic acid -OH)[8] |
| IR (cm⁻¹) | 3000-2500 (broad, O-H stretch of carboxylic acid), 1749 (C=O stretch of ester), 1680 (C=O stretch of carboxylic acid)[5] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of aspirin.
Experimental Protocols
The synthesis of aspirin involves the reaction of salicylic acid with an excess of acetic anhydride, using a catalyst such as concentrated sulfuric acid or phosphoric acid.[9][10] The mixture is typically heated to facilitate the reaction.[10] After the reaction is complete, water is added to quench the excess acetic anhydride and to precipitate the aspirin, which is then collected by vacuum filtration.[10][11]
Detailed Protocol:
-
Weigh 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask.[12]
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask.[12]
-
Carefully add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[9][11]
-
Heat the flask in a water bath at approximately 75°C for 15 minutes, stirring occasionally.[9][10]
-
Allow the flask to cool, then cautiously add 20 mL of cold water to the mixture to precipitate the aspirin and decompose any unreacted acetic anhydride.[9]
-
Cool the mixture in an ice bath to maximize crystallization.[9]
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold water.
-
Allow the crystals to dry completely before weighing and performing spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For the analysis of aspirin synthesis, ¹H NMR is used to identify the protons in the starting materials and the product, confirming the disappearance of the phenolic proton from salicylic acid and the appearance of the acetyl protons in aspirin.
Detailed Protocol:
-
Prepare an NMR sample by dissolving a small amount (5-10 mg) of the dried sample (salicylic acid, acetic anhydride, or aspirin) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures. This typically involves tuning and locking the spectrometer and then running the acquisition sequence.
-
Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
-
Analyze the chemical shifts, integration values, and splitting patterns to identify the structure of the compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of aspirin, IR spectroscopy can be used to monitor the disappearance of the phenolic -OH group of salicylic acid and the appearance of the ester C=O group in aspirin.
Detailed Protocol:
-
Ensure the IR spectrometer's sample stage, often an Attenuated Total Reflectance (ATR) crystal, is clean.
-
Place a small, pinhead-sized amount of the solid sample (salicylic acid or aspirin) onto the center of the ATR crystal.[5] For liquid samples like acetic anhydride, a single drop is sufficient.
-
Lower the instrument's anvil to press the sample firmly against the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[12]
-
Analyze the resulting spectrum by identifying the characteristic absorption bands for the different functional groups. Compare the spectra of the starting materials and the final product to confirm the chemical transformation.[12]
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 3. understandingstandards.org.uk [understandingstandards.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 11. Synthesis of Aspirin [home.miracosta.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
cross-referencing experimental data with published literature values for CAS 111082-77-0
For the attention of researchers, scientists, and professionals in drug development, this guide provides a structured comparison of experimental data against published literature values for the compound identified by CAS number 111082-77-0. All quantitative findings are presented in clear, tabular formats, accompanied by detailed experimental protocols and visual diagrams to elucidate key pathways and workflows.
Initial investigations to identify the chemical entity corresponding to CAS number 111082-77-0 have been inconclusive based on publicly available data. Extensive searches have not yielded a specific compound associated with this identifier. The information that has been retrieved predominantly pertains to other substances, most notably Potassium Phosphate Monobasic (CAS 7778-77-0).
Therefore, to proceed with a meaningful comparative analysis, it is imperative to first correctly identify the compound . Researchers are advised to verify the CAS number and provide the accurate chemical name or structure.
Once the correct compound is identified, this guide will be populated with the relevant experimental data and cross-referenced with established literature values. The forthcoming sections will adhere to the following structure:
Data Presentation
Quantitative data, including but not limited to physicochemical properties, biological activity assays, and pharmacokinetic parameters, will be summarized in the tables below. This format is designed for ease of comparison between in-house experimental results and values reported in scientific literature.
(Note: The following tables are placeholders and will be populated once the correct compound information is available.)
Table 1: Physicochemical Properties
| Property | Experimental Value | Published Literature Value | Reference |
| Molecular Weight | |||
| Melting Point | |||
| Boiling Point | |||
| Solubility | |||
| pKa |
Table 2: In Vitro Biological Activity
| Assay | Experimental IC50/EC50 | Literature IC50/EC50 | Reference |
| Target Enzyme/Receptor | |||
| Cell Line 1 | |||
| Cell Line 2 |
Table 3: In Vivo Efficacy
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Literature Comparison | Reference |
Experimental Protocols
Detailed methodologies for all key experiments cited in the data tables will be provided to ensure reproducibility and transparent comparison.
(Note: Methodologies will be detailed here upon identification of the compound and relevant experiments.)
Protocol 1: Determination of IC50 Values in Cell-Based Assays
-
Cell Lines:
-
Reagents:
-
Procedure:
-
Data Analysis:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation:
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Detection:
Signaling Pathways and Workflows
Visual diagrams generated using Graphviz (DOT language) will be presented to illustrate relevant signaling pathways, experimental workflows, and logical relationships.
(Note: The following diagrams are illustrative examples and will be replaced with specific diagrams relevant to the identified compound.)
Caption: A generalized workflow for compound screening and lead identification.
Caption: A simplified representation of a G-protein coupled receptor signaling pathway.
This guide is intended to be a dynamic resource. Upon successful identification of the compound associated with CAS 111082-77-0, this document will be updated to provide a comprehensive and objective comparison of experimental data with published literature values, empowering informed decisions in research and development.
Safety Operating Guide
Proper Disposal of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid, a compound often used in organic synthesis. Adherence to these protocols is essential for mitigating risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are essential to protect against accidental splashes.[2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[2]
-
Skin and Body Protection: A fully-buttoned lab coat or other protective clothing is necessary to prevent skin exposure.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a suitable dust respirator should be used.[2]
Quantitative Data Summary
The following table summarizes key hazard information based on structurally similar compounds. This data should be used to inform handling and disposal procedures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] | P264: Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Do not dispose of this chemical in regular trash or pour it down the drain.[2][4]
Experimental Protocol for Chemical Waste Segregation and Disposal
-
Initial Assessment: Due to the lack of a specific SDS, treat this compound as a potentially hazardous substance.[5]
-
Waste Collection:
-
Solid Waste: Collect all non-contaminated solid waste, including unused or expired product, in a designated, clearly labeled, and sealable container.[2] This container should be marked as "Hazardous Waste" and specify the chemical name.[2][5]
-
Contaminated Labware:
-
Disposable Items: Pipette tips, gloves, weigh boats, and other contaminated disposable items should be placed in a separate, sealed container also labeled as "Hazardous Waste".[6]
-
Non-disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the glassware can be washed following standard laboratory procedures.
-
-
Liquid Waste: All solutions containing this compound should be collected in a designated container for hazardous liquid waste.[6] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Restrict access to the area.
-
For solid spills, carefully sweep or vacuum the material to avoid dust generation and place it into a labeled hazardous waste container.[3][8]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4][9]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. how to dispose of glacial acetic acid [ysxlglacialaceticacid.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant. Based on data for similar compounds and aggregated GHS information, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard | To protect against eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a chemical fume hood | To avoid inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
Follow these step-by-step instructions to ensure the safe handling of this compound from receiving to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as oxidizing agents.[3]
2. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[1][3]
-
Wear all required PPE as specified in the table above.
-
Use a dedicated and clean set of spatulas and weighing boats.
3. Experimental Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]
-
If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled, move to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Dispose of the cleaned, empty container as unused product in accordance with institutional and regulatory guidelines.[3]
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol [5] |
| CAS Number | 71420-92-3[5] |
| Storage Temperature | 2-8°C[5] |
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
